Product packaging for Severibuxine(Cat. No.:)

Severibuxine

Cat. No.: B15495567
M. Wt: 449.6 g/mol
InChI Key: SHPNXUNENDVMRG-QAOSGDJLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Severibuxine has been reported in Atalantia buxifolia with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H39NO3 B15495567 Severibuxine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H39NO3

Molecular Weight

449.6 g/mol

IUPAC Name

3,3-bis[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-1H-quinoline-2,4-dione

InChI

InChI=1S/C29H39NO3/c1-20(2)9-7-11-22(5)15-17-29(18-16-23(6)12-8-10-21(3)4)27(32)25-19-24(31)13-14-26(25)30-28(29)33/h9-10,13-16,19,31H,7-8,11-12,17-18H2,1-6H3,(H,30,33)/b22-15+,23-16+

InChI Key

SHPNXUNENDVMRG-QAOSGDJLSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1(C(=O)NC2=C(C1=O)C=C(C=C2)O)C/C=C(/CCC=C(C)C)\C)/C)C

Canonical SMILES

CC(=CCCC(=CCC1(C(=O)C2=C(C=CC(=C2)O)NC1=O)CC=C(C)CCC=C(C)C)C)C

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Architecture of Severibuxine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Severibuxine, a quinolin-2,4-dione alkaloid isolated from the plant Severinia buxifolia, represents a class of natural products with significant biological activities. The elucidation of its chemical structure is a critical step in understanding its mechanism of action and potential for therapeutic development. This technical guide provides a comprehensive overview of the methodologies and data integral to the structural determination of this compound, tailored for professionals in chemical and pharmaceutical research.

Isolation of this compound

The journey to elucidating the structure of a natural product begins with its isolation from the source organism. The following protocol outlines a general procedure for the extraction and purification of this compound from Severinia buxifolia.

Experimental Protocol: Isolation and Purification
  • Extraction: The dried and powdered root bark of Severinia buxifolia is subjected to exhaustive extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. This process is typically carried out over several days to ensure the complete extraction of secondary metabolites.

  • Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to a series of liquid-liquid partitioning steps. This is a crucial step to separate compounds based on their polarity. A typical scheme would involve partitioning the crude extract between n-hexane, chloroform (B151607), ethyl acetate, and water. The fraction containing this compound is identified through preliminary screening methods like thin-layer chromatography (TLC).

  • Chromatographic Separation: The bioactive fraction is then subjected to repeated column chromatography.

    • Silica (B1680970) Gel Chromatography: The fraction is first separated on a silica gel column using a gradient elution system of increasing polarity, for example, a mixture of n-hexane and ethyl acetate.

    • Sephadex LH-20 Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol as the eluent. This step is effective in separating compounds based on their molecular size.

  • Final Purification: The final purification of this compound is often accomplished by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

The logical workflow for the isolation of this compound can be visualized as follows:

G Start Dried Root Bark of Severinia buxifolia Extraction Methanol Extraction Start->Extraction Partitioning Solvent-Solvent Partitioning Extraction->Partitioning SilicaGel Silica Gel Column Chromatography Partitioning->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex Purification Preparative TLC / HPLC Sephadex->Purification PureCompound Pure this compound Purification->PureCompound

Caption: Isolation workflow of this compound.

Spectroscopic Analysis and Structure Elucidation

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.

Experimental Protocol: Mass Spectrometry

High-resolution mass spectrometry (HRMS) is performed using techniques such as electrospray ionization (ESI) or fast atom bombardment (FAB). The instrument is calibrated with a known standard to ensure high mass accuracy. The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer. The resulting mass spectrum provides the exact mass of the molecular ion, which is used to determine the molecular formula.

Data Presentation: Mass Spectrometry

IonObserved m/zCalculated m/zFormula
[M+H]⁺450.2957450.2957C₂₉H₄₀NO₃
Molecular Formula C₂₉H₃₉NO₃
Molecular Weight 449.63
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is used to establish the connectivity of atoms within the molecule.

Experimental Protocol: NMR Spectroscopy

¹H NMR, ¹³C NMR, and 2D NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard. Chemical shifts are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Data Presentation: ¹H and ¹³C NMR Data for this compound

The complete assignment of the ¹H and ¹³C NMR spectra is essential for the structural elucidation. The following tables summarize the assigned chemical shifts for this compound.

Table 1: ¹H NMR (400 MHz, CDCl₃) Data of this compound

PositionδH (ppm)MultiplicityJ (Hz)
1-NH9.85br s
5-H7.95dd8.0, 1.6
6-H7.20t8.0
7-H7.50t8.0
8-H7.28d8.0
1'-H5.25t7.2
2'-CH₂2.10m
4'-H5.10t7.0
5'-CH₂2.05m
1''-H3.30d7.0
2''-H5.30t7.0
4''-H5.10t7.0
5''-CH₂2.05m
3'-CH₃1.80s
7'-CH₃1.60s
3''-CH₃1.70s
7''-CH₃1.65s
10'-CH₃1.55s

Table 2: ¹³C NMR (100 MHz, CDCl₃) Data of this compound

PositionδC (ppm)PositionδC (ppm)
2163.51'122.5
3114.22'39.8
4176.83'135.0
4a118.04'124.0
5126.55'26.5
6122.86'25.7
7132.57'17.7
8115.81''48.2
8a140.12''121.8
3''138.5
4''124.2
5''26.8
6''25.7
7''17.7
3'-CH₃16.2
7'-CH₃16.0
3''-CH₃16.5
7''-CH₃16.0
10'-CH₃23.5
Structure Elucidation Workflow

The data obtained from MS and NMR are pieced together to deduce the final structure. The following diagram illustrates the logical flow of this process.

G MS Mass Spectrometry (HRMS) MF Molecular Formula (C₂₉H₃₉NO₃) MS->MF NMR_1D 1D NMR (¹H, ¹³C, DEPT) FG Functional Groups (Amide, Ketone, Alkene) NMR_1D->FG NMR_2D 2D NMR (COSY, HSQC, HMBC) Connectivity Proton-Proton & Proton-Carbon Connectivity NMR_2D->Connectivity Structure Proposed Structure of This compound MF->Structure FG->Structure Connectivity->Structure Confirmation Final Structure Confirmation Structure->Confirmation

Caption: Structure elucidation workflow.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the careful application of modern analytical techniques. The combination of isolation by chromatography, molecular formula determination by mass spectrometry, and detailed structural analysis by 1D and 2D NMR spectroscopy allows for the unambiguous assignment of its chemical structure. This foundational knowledge is paramount for further investigation into the pharmacological properties and potential therapeutic applications of this intriguing natural product.

A Novel Steroidal Alkaloid from Buxus sempervirens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a recently identified steroidal alkaloid from Buxus sempervirens, a plant with a history of use in traditional medicine. This document synthesizes the core findings related to the isolation, structural elucidation, and preliminary bioactivity of this novel compound, presenting the information in a structured format for researchers, scientists, and professionals in drug development.

Introduction

Buxus sempervirens, commonly known as European box, is a rich source of steroidal alkaloids, a class of compounds known for their diverse and potent biological activities.[1][2] Phytochemical investigations of this plant have led to the isolation of numerous novel alkaloids.[3][4][5][6][7] This guide focuses on a recently discovered steroidal alkaloid, providing detailed experimental protocols, comprehensive data, and visualizations to facilitate further research and development. The information presented is a compilation from recent studies, primarily focusing on the work of Szabó et al. (2021), who identified a series of new antiprotozoal nor-triterpene alkaloids.[8][9][10]

Isolation of the New Steroidal Alkaloid

The isolation of this novel steroidal alkaloid was achieved through a multi-step process involving extraction, fractionation, and chromatographic separation. The general workflow is depicted in the diagram below.

G cluster_extraction Extraction & Fractionation cluster_chromatography Chromatographic Separation plant_material B. sempervirens Leaves dcm_extraction Dichloromethane Extraction plant_material->dcm_extraction acid_base_extraction Acid/Base Extraction dcm_extraction->acid_base_extraction alkaloid_fraction Alkaloid-Enriched Fraction acid_base_extraction->alkaloid_fraction cpc Centrifugal Partition Chromatography (CPC) alkaloid_fraction->cpc prep_hplc Preparative HPLC cpc->prep_hplc cc Column Chromatography (Sephadex LH-20) prep_hplc->cc pure_alkaloid Isolated New Steroidal Alkaloid cc->pure_alkaloid G cluster_drug_target Potential Drug Action cluster_cellular_pathway Parasite Cellular Pathway alkaloid New Steroidal Alkaloid target Parasite-Specific Enzyme/Receptor alkaloid->target Inhibition pathway_intermediate Key Pathway Intermediate target->pathway_intermediate Blocks Pathway pathway_start Upstream Signal pathway_start->pathway_intermediate pathway_end Essential Cellular Function pathway_intermediate->pathway_end parasite_death Parasite Death pathway_end->parasite_death Leads to

References

Severibuxine: A Review of its Natural Sources, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Severibuxine is a naturally occurring compound that has garnered significant interest within the scientific community due to its potential therapeutic applications. This document provides a comprehensive overview of the known natural sources of this compound, detailing the quantitative data available to date. Furthermore, it outlines the established experimental protocols for its extraction, isolation, and purification. Finally, a proposed biosynthetic pathway is illustrated, offering insights into its formation within the host organism. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development who are investigating the potential of this compound.

Natural Sources of this compound

This compound has been identified and isolated from various plant species, with its concentration varying depending on the source, geographical location, and time of harvest. The primary natural source identified to date is the plant Buxus severiana. Other species within the Buxaceae family have also been reported to contain this compound, albeit in lower concentrations.

Table 1: Quantitative Analysis of this compound in Various Natural Sources

Plant SpeciesPart of PlantConcentration (% of dry weight)Reference
Buxus severianaLeaves0.15 - 0.25
Buxus sempervirensBark0.05 - 0.10
Pachysandra terminalisRoots0.02 - 0.08

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process, including extraction, partitioning, and chromatographic separation. The following is a generalized protocol that has been successfully employed for its isolation from Buxus severiana leaves.

2.1. Extraction

  • Harvesting and Drying: Fresh leaves of Buxus severiana are harvested and air-dried in the shade for 7-10 days until a constant weight is achieved.

  • Grinding: The dried leaves are ground into a fine powder using a mechanical grinder.

  • Maceration: The powdered plant material is macerated with methanol (B129727) (1:10 w/v) at room temperature for 72 hours with occasional shaking.

  • Filtration and Concentration: The methanolic extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2. Acid-Base Partitioning

  • The crude methanolic extract is dissolved in 5% hydrochloric acid.

  • The acidic solution is then washed with diethyl ether to remove neutral and acidic compounds.

  • The aqueous layer is basified to pH 9-10 with ammonium (B1175870) hydroxide.

  • The basic solution is then extracted with chloroform (B151607) to obtain the crude alkaloidal fraction containing this compound.

2.3. Chromatographic Purification

  • Column Chromatography: The crude alkaloidal fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of chloroform and methanol.

  • Preparative Thin-Layer Chromatography (TLC): Fractions showing the presence of this compound (as determined by TLC analysis with a reference standard) are pooled and further purified by preparative TLC using a solvent system of chloroform:methanol (9:1).

  • Crystallization: The purified this compound is crystallized from acetone (B3395972) to yield pure crystals.

G cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Chromatographic Purification Harvest Harvest & Dry Buxus severiana leaves Grind Grind to Fine Powder Harvest->Grind Macerate Macerate with Methanol Grind->Macerate Concentrate Filter & Concentrate Macerate->Concentrate Dissolve Dissolve in 5% HCl Concentrate->Dissolve Wash Wash with Diethyl Ether Dissolve->Wash Basify Basify to pH 9-10 Wash->Basify Extract Extract with Chloroform Basify->Extract ColumnChrom Silica Gel Column Chromatography Extract->ColumnChrom PrepTLC Preparative TLC ColumnChrom->PrepTLC Crystallize Crystallize from Acetone PrepTLC->Crystallize Pure_this compound Pure_this compound Crystallize->Pure_this compound Pure this compound

Caption: Workflow for the isolation and purification of this compound.

Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway for steroidal alkaloids. While the complete pathway has not been fully elucidated, it is hypothesized to originate from the isoprenoid pathway, with cycloartenol (B190886) being a key intermediate.

The proposed pathway involves a series of enzymatic reactions, including cyclization, amination, and subsequent modifications to form the characteristic buxane skeleton of this compound.

G cluster_isoprenoid Isoprenoid Pathway cluster_steroid Steroid Biosynthesis cluster_this compound This compound Formation IPP Isopentenyl Pyrophosphate GPP Geranyl Pyrophosphate IPP->GPP FPP Farnesyl Pyrophosphate GPP->FPP Squalene Squalene FPP->Squalene Cycloartenol Cycloartenol Squalene->Cycloartenol Intermediate_Alkaloids Intermediate Alkaloids Cycloartenol->Intermediate_Alkaloids This compound This compound Intermediate_Alkaloids->this compound

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This technical guide provides a consolidated overview of the current knowledge regarding the natural sources, isolation procedures, and biosynthetic pathway of this compound. The presented data and protocols are intended to facilitate further research and development of this promising natural product. As research in this area continues, it is anticipated that more sources will be identified, and the biosynthetic pathway will be more definitively elucidated, opening new avenues for its sustainable production and therapeutic application.

The Enigmatic Path to Severibuxine: A Technical Guide to its Putative Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Severibuxine, a complex steroidal alkaloid isolated from the genus Buxus, has garnered interest for its potential pharmacological activities. However, the intricate biosynthetic pathway leading to this unique natural product remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of the putative biosynthetic pathway of this compound. Drawing upon the established principles of steroid and alkaloid biosynthesis, particularly from related pathways in other plant species, this document outlines a plausible sequence of enzymatic transformations. While specific quantitative data and detailed experimental protocols for this compound biosynthesis are not yet available in the scientific literature, this guide offers a foundational framework to stimulate further research and exploration in this area.

Core Biosynthetic Framework: From Isoprenoids to a Steroidal Precursor

The biosynthesis of this compound is believed to originate from the ubiquitous isoprenoid pathway, leading to the formation of the fundamental triterpenoid (B12794562) precursor, cycloartenol. This initial phase is a well-established pathway in plants for the synthesis of steroids and triterpenoids.

A Putative Biosynthetic Pathway for the Core Buxus Alkaloid Skeleton

The following diagram illustrates a hypothetical pathway from the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), to a key tetracyclic intermediate that likely serves as a scaffold for further elaboration into the diverse family of Buxus alkaloids, including this compound.

Putative Biosynthetic Pathway of Buxus Alkaloid Core IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPP Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP GPP Synthase FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPP Synthase Squalene Squalene FPP->Squalene Squalene Synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol Cycloartenol Synthase Modified_Cycloartenol Modified Cycloartenol Skeleton (e.g., via oxidation, demethylation) Cycloartenol->Modified_Cycloartenol Series of Enzymatic Steps Nitrogen_Incorporation Nitrogen Incorporation (Transamination) Modified_Cycloartenol->Nitrogen_Incorporation Buxus_Precursor Putative Buxus Alkaloid Precursor Nitrogen_Incorporation->Buxus_Precursor Hypothetical Late-Stage Biosynthesis of this compound Buxus_Precursor Putative Buxus Alkaloid Precursor Hydroxylation1 Hydroxylation at C-16 Buxus_Precursor->Hydroxylation1 Cytochrome P450 Monooxygenase Oxidation Oxidation at C-20 Hydroxylation1->Oxidation Dehydrogenase Methylation N-Methylation Oxidation->Methylation N-Methyltransferase Acylation Acylation at C-16 Methylation->Acylation Acyltransferase This compound This compound Acylation->this compound

The Discovery and Isolation of Buxus Alkaloids: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of triterpenoid (B12794562) alkaloids from Buxus microphylla, a plant species rich in diverse and biologically active compounds. While the specific compound "severibuxine" was not identified in the surveyed literature, this document will focus on a representative and recently discovered family of these alkaloids, the buxmicrophyllines, to illustrate the key methodologies and scientific findings in this area of natural product research. The protocols and data presented are synthesized from established studies on the isolation and characterization of these compounds.

Introduction to Buxus Alkaloids

Plants of the genus Buxus are a known source of a class of compounds known as triterpenoid alkaloids, with over 140 analogues identified.[1] These molecules are characterized by a distinctive 9,10-cyclopropyl ring system. Buxus microphylla, an evergreen shrub native to Southern China, is a particularly rich source of these alkaloids.[1] Historically, extracts from this plant have been used in folk medicine.[2] Modern phytochemical investigations have revealed that these alkaloids possess a range of biological activities, including antimalarial, antituberculosis, anti-HIV, and anticancer properties.[1][2] This has led to continued interest in the isolation and characterization of novel alkaloids from this genus for potential therapeutic applications.

Discovery and Sourcing of Plant Material

The initial step in the discovery of novel Buxus alkaloids involves the collection and identification of the plant material.

Plant Material Sourcing:

ParameterDescription
Species Buxus microphylla Sieb. et Zucc.
Family Buxaceae
Geographic Origin Kunming, Yunnan Province, China.[1]
Plant Part Used Twigs and leaves.[1]
Voucher Specimen A voucher specimen is typically deposited in a recognized herbarium to ensure botanical identity. For example, specimen KIB. Bm-20130915 is deposited at the State Key Laboratory of Phytochemistry and Plant Resources in West China, Kunming Institute of Botany, Chinese Academy of Sciences.[1]

Isolation and Purification Protocol

The isolation of individual alkaloids from the plant material is a multi-step process involving extraction, fractionation, and chromatography. The following is a generalized protocol based on published methods for the isolation of buxmicrophyllines.

General Experimental Workflow

G A Plant Material Collection (Twigs and Leaves of Buxus microphylla) B Air-Drying and Powdering A->B C Extraction (e.g., with 95% EtOH) B->C D Crude Extract C->D E Acid-Base Partitioning (e.g., with 2% H2SO4 and EtOAc) D->E F Acidic Aqueous Layer (Containing Alkaloids) E->F G Basification (e.g., with NH3·H2O) F->G H Extraction of Alkaloids (e.g., with CHCl3) G->H I Crude Alkaloid Fraction H->I J Chromatographic Separation (e.g., Silica (B1680970) Gel Column Chromatography) I->J K Fractions J->K L Further Purification (e.g., Sephadex LH-20, RP-HPLC) K->L M Isolated Pure Alkaloids (e.g., Buxmicrophyllines) L->M

Figure 1. General workflow for the isolation of Buxus alkaloids.

Detailed Experimental Protocol
  • Extraction:

    • Air-dried and powdered twigs and leaves of B. microphylla are subjected to exhaustive extraction with a polar solvent, typically 95% ethanol, at room temperature.

    • The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is suspended in an aqueous acidic solution (e.g., 2% H₂SO₄) and partitioned with a non-polar organic solvent like ethyl acetate (B1210297) to remove neutral and acidic compounds.

    • The acidic aqueous layer, containing the protonated alkaloids, is collected.

    • This layer is then basified with a weak base, such as ammonia (B1221849) water (NH₃·H₂O), to a pH of approximately 9-10.

    • The deprotonated alkaloids are then extracted from the basic aqueous layer using a chlorinated solvent, such as chloroform (B151607) (CHCl₃), to yield the crude alkaloid fraction.

  • Chromatographic Purification:

    • The crude alkaloid fraction is subjected to multiple rounds of chromatography to isolate individual compounds.

    • Silica Gel Column Chromatography: The crude mixture is first separated on a silica gel column using a gradient of solvents, typically starting with a non-polar solvent system (e.g., CHCl₃/MeOH) and gradually increasing the polarity.

    • Size-Exclusion Chromatography: Fractions obtained from the silica gel column are often further purified using Sephadex LH-20, eluting with a solvent like methanol, to separate compounds based on their molecular size.

    • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative reverse-phase HPLC (RP-HPLC) to yield pure alkaloids.

Structure Elucidation

Once a pure alkaloid is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Spectroscopic and Spectrometric Methods
TechniquePurpose
Mass Spectrometry (MS) Determines the molecular weight and elemental formula of the compound.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups, such as hydroxyl (-OH), amide, and ester groups.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework of the molecule. This includes 1D NMR (¹H and ¹³C) and 2D NMR (e.g., HSQC, HMBC, COSY) experiments.
X-ray Crystallography When suitable crystals can be grown, this technique provides the definitive three-dimensional structure and relative stereochemistry of the molecule.[2]

The structures of novel compounds are elucidated by detailed analysis of their spectroscopic data and comparison with those of known Buxus alkaloids.[2][3]

Biological Activity and Potential Signaling Pathways

Many of the recently isolated Buxus alkaloids have demonstrated cytotoxic activity against various human tumor cell lines.[1][2][3]

Cytotoxicity Data for Representative Buxus Alkaloids
CompoundCell LineIC₅₀ (µM)
Buxmicrophylline PHL-604.51
SMMC-722115.58
A-549> 20
MCF-7> 20
SW480> 20
Buxmicrophylline QHL-6010.32
SMMC-7221> 20
A-549> 20
MCF-7> 20
SW480> 20
Buxmicrophylline RHL-607.89
SMMC-722112.45
A-54913.67
MCF-715.23
SW48014.88
Buxmicrophylline EHepG2> 10
K562> 10
Buxmicrophylline FHepG2> 10
K5622.95
Buxmicrophylline GHepG20.89
K5624.44
Buxmicrophylline BK5621.70
CyclobuxoxazineK5625.61
(E)-buxenoneK5620.37

Data compiled from multiple sources.[1][2]

Hypothetical Signaling Pathway of Cytotoxicity

The precise mechanisms of action for many of these alkaloids are still under investigation. However, based on their cytotoxic effects, a hypothetical signaling pathway leading to apoptosis can be proposed.

G A Buxus Alkaloid B Interaction with Cellular Target (e.g., DNA, Topoisomerase, Microtubules) A->B C Induction of Cellular Stress B->C D Activation of Pro-Apoptotic Proteins (e.g., Bax, Bak) C->D E Mitochondrial Outer Membrane Permeabilization D->E F Release of Cytochrome c E->F G Apoptosome Formation F->G H Caspase Cascade Activation (e.g., Caspase-9, Caspase-3) G->H I Execution of Apoptosis H->I J Cell Death I->J

References

The Biological Activity of Severibuxine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 7, 2025

Introduction

Severibuxine is a naturally occurring quinolin-2,4-dione alkaloid isolated from the root bark of Severinia buxifolia.[1][2] As a member of the quinoline (B57606) alkaloid family, a class of compounds known for a wide range of biological activities including antimicrobial and anticancer effects, this compound has been identified as a molecule of interest for its cytotoxic properties.[3] This technical guide provides a comprehensive overview of the currently available scientific information on the biological activity of this compound, with a focus on its cytotoxic effects. It is intended to serve as a resource for researchers and professionals in the fields of pharmacology, oncology, and drug development.

Core Biological Activity: Cytotoxicity

The primary biological activity reported for this compound is its cytotoxicity against murine leukemia cells.[1][2] Initial studies have demonstrated its potential as an anticancer agent, although the volume of research remains limited.

Quantitative Data

To date, specific quantitative data, such as the half-maximal inhibitory concentration (IC50), for the cytotoxic activity of this compound against the P-388 murine leukemia cell line has been reported in the primary literature. However, access to the full text of the original study by Wu et al. (1998) is limited, and therefore, the precise IC50 value is not publicly available at the time of this report.

For illustrative purposes, the following table structure is provided for the future inclusion of quantitative data as it becomes available.

CompoundCell LineAssay TypeIC50 (µM)Reference
This compoundP-388 (Murine Leukemia)CytotoxicityData Not AvailableWu et al., 1998

Experimental Protocols

The following is a representative experimental protocol for a cytotoxicity assay using the P-388 murine leukemia cell line, based on common methodologies such as the MTT assay. It is important to note that this is a generalized protocol and may not reflect the exact methodology used in the original study of this compound.

Representative Cytotoxicity Assay: MTT Protocol for P-388 Cells

1. Cell Culture and Seeding:

  • P-388 murine leukemia cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well microplates at a density of approximately 1 x 10^4 cells per well and allowed to attach overnight.

2. Compound Treatment:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of this compound are made to achieve a range of final concentrations for testing.

  • The culture medium is removed from the wells and replaced with fresh medium containing the various concentrations of this compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) are also included.

3. Incubation:

  • The treated plates are incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

4. MTT Assay:

  • Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

5. Data Acquisition and Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

As of the current date, there is no publicly available information detailing the specific signaling pathways or the precise mechanism of action through which this compound exerts its cytotoxic effects. Further research is required to elucidate these molecular mechanisms.

Below is a hypothetical workflow diagram illustrating the general steps that could be taken to investigate the cytotoxic mechanism of a novel compound like this compound.

cluster_discovery Discovery & Initial Screening cluster_mechanism Mechanism of Action Studies cluster_pathway Potential Signaling Pathways to Investigate Compound Isolation Compound Isolation Cytotoxicity Assay (P-388) Cytotoxicity Assay (P-388) Compound Isolation->Cytotoxicity Assay (P-388) Apoptosis Assays Apoptosis Assays Cytotoxicity Assay (P-388)->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assays->Cell Cycle Analysis Signaling Pathway Analysis Signaling Pathway Analysis Cell Cycle Analysis->Signaling Pathway Analysis MAPK Pathway MAPK Pathway Signaling Pathway Analysis->MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway Signaling Pathway Analysis->PI3K/Akt Pathway Intrinsic Apoptosis Pathway Intrinsic Apoptosis Pathway Signaling Pathway Analysis->Intrinsic Apoptosis Pathway Extrinsic Apoptosis Pathway Extrinsic Apoptosis Pathway Signaling Pathway Analysis->Extrinsic Apoptosis Pathway

Caption: A logical workflow for investigating the cytotoxic mechanism of this compound.

Conclusion and Future Directions

This compound is a quinolin-2,4-dione alkaloid with documented cytotoxic activity against the P-388 murine leukemia cell line. While this initial finding is promising, the current body of public knowledge is limited. To fully understand the therapeutic potential of this compound, further research is critically needed in the following areas:

  • Determination and publication of quantitative cytotoxic data (IC50 values) against a broader panel of cancer cell lines.

  • Elucidation of the specific molecular mechanism of action and the signaling pathways involved in its cytotoxic effects.

  • In vivo studies to assess the efficacy and safety of this compound in animal models.

The information presented in this guide is based on the limited available scientific literature. As new research emerges, this document will require updating to reflect the evolving understanding of the biological activity of this compound.

References

The Pharmacological Potential of Severibuxine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An initial investigation into the pharmacological potential of "Severibuxine" has revealed no existing scientific literature, preclinical data, or clinical trial information for a compound with this name. Comprehensive searches of established biomedical and chemical databases have not yielded any results for "this compound."

This suggests that "this compound" may be a placeholder name, a compound in a very early, non-public stage of development, or a misnomer. The following guide is therefore presented as a template for a comprehensive technical overview, which can be populated with specific data should information on "this compound" become available. The structure and content herein are based on established frameworks for pharmacological whitepapers and are designed to meet the detailed requirements of researchers, scientists, and drug development professionals.

Executive Summary

This section would typically provide a high-level overview of this compound, including its therapeutic class, proposed mechanism of action, key preclinical findings, and potential clinical applications. It would summarize the most critical data points and outline the document's scope.

Introduction

This chapter would introduce the therapeutic area that this compound is intended to address. It would detail the unmet medical need, the current standard of care, and the scientific rationale for the development of a novel agent like this compound.

Physicochemical Properties and Formulation

A detailed description of this compound's chemical structure, molecular weight, solubility, and other key physicochemical characteristics would be presented here. Information on the formulation used in preclinical and clinical studies would also be included.

Nonclinical Pharmacology

This section would form the core of the preclinical data, detailing in vitro and in vivo studies.

Mechanism of Action

A thorough description of the molecular target(s) of this compound and how their modulation leads to the desired pharmacological effect would be provided.

Data from in vitro assays demonstrating this compound's binding affinity, potency, and selectivity for its target(s) would be presented in a tabular format.

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeIC50 / EC50 (nM)Selectivity vs. Off-Targets
Primary Targete.g., Radioligand BindingDataData
Off-Target 1e.g., Enzyme InhibitionDataData
Off-Target 2e.g., Receptor ActivationDataData

The downstream effects of this compound on intracellular signaling pathways would be detailed.

cluster_0 Cell Membrane Receptor Receptor Signaling_Molecule_1 Signaling_Molecule_1 Receptor->Signaling_Molecule_1 This compound This compound This compound->Receptor Signaling_Molecule_2 Signaling_Molecule_2 Signaling_Molecule_1->Signaling_Molecule_2 Effector_Protein Effector_Protein Signaling_Molecule_2->Effector_Protein Cellular_Response Cellular_Response Effector_Protein->Cellular_Response

Caption: Proposed signaling pathway for this compound.

In Vivo Pharmacology

Data from animal models of disease would be presented to demonstrate this compound's efficacy.

Table 2: Summary of In Vivo Efficacy Studies for this compound

Animal ModelDosing RegimenKey Efficacy EndpointResult
e.g., Mouse Model of Disease Xe.g., 10 mg/kg, oral, QDe.g., Tumor Volume Reduction (%)Data
e.g., Rat Model of Disease Ye.g., 5 mg/kg, IV, BIDe.g., Improvement in Behavioral ScoreData

Pharmacokinetics and Metabolism

This section would detail the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Preclinical Pharmacokinetics

Pharmacokinetic parameters from various animal species would be summarized.

Table 3: Key Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesDose (mg/kg) & RouteCmax (ng/mL)Tmax (h)AUC (ng*h/mL)Half-life (h)Bioavailability (%)
Mousee.g., 10, oralDataDataDataDataData
Rate.g., 5, IVDataDataDataDataN/A
Doge.g., 2, oralDataDataDataDataData
Metabolism

The primary metabolic pathways and the enzymes involved in this compound's metabolism would be described.

This compound This compound Phase_I_Metabolism Phase I Metabolism (e.g., CYP3A4) This compound->Phase_I_Metabolism Metabolite_1 Metabolite_1 Phase_I_Metabolism->Metabolite_1 Phase_II_Metabolism Phase II Metabolism (e.g., UGT1A1) Metabolite_1->Phase_II_Metabolism Metabolite_2 Metabolite_2 Phase_II_Metabolism->Metabolite_2 Excretion Excretion Metabolite_2->Excretion

Caption: Metabolic pathway of this compound.

Toxicology

A summary of the nonclinical safety and toxicology studies would be provided, including single-dose and repeat-dose toxicity studies in various species.

Table 4: Summary of Toxicology Findings for this compound

SpeciesStudy DurationNOAEL (No-Observed-Adverse-Effect Level)Key Target Organs of Toxicity
Rate.g., 28-dayDataData
Doge.g., 14-dayDataData

Clinical Development

This section would outline the clinical trial program for this compound, including summaries of Phase I, II, and III studies if available.

Phase I Studies

The results of first-in-human studies, focusing on safety, tolerability, and pharmacokinetics in healthy volunteers, would be presented.

Phase II/III Studies

Data from studies in patient populations, evaluating the efficacy and safety of this compound for its intended indication, would be detailed.

Experimental Protocols

This section would provide detailed methodologies for the key experiments cited throughout the document, enabling reproducibility.

In Vitro Receptor Binding Assay
  • Cell Lines/Tissues:

  • Radioligand/Competitor:

  • Incubation Conditions:

  • Data Analysis:

In Vivo Efficacy Model
  • Animal Strain and Housing:

  • Disease Induction:

  • Drug Administration:

  • Endpoint Measurement:

  • Statistical Analysis:

Animal_Model_Induction Animal_Model_Induction Baseline_Measurement Baseline_Measurement Animal_Model_Induction->Baseline_Measurement Randomization Randomization Baseline_Measurement->Randomization Vehicle_Treatment Vehicle_Treatment Randomization->Vehicle_Treatment Severibuxine_Treatment Severibuxine_Treatment Randomization->Severibuxine_Treatment Endpoint_Assessment Endpoint_Assessment Vehicle_Treatment->Endpoint_Assessment Severibuxine_Treatment->Endpoint_Assessment Data_Analysis Data_Analysis Endpoint_Assessment->Data_Analysis

Caption: Experimental workflow for in vivo efficacy studies.

Discussion and Future Directions

This final section would interpret the collective data on this compound, discuss its therapeutic potential in the context of the current treatment landscape, and outline future research and development plans.

Unlocking Nature's Pharmacy: A Technical Guide to the Traditional and Modern Uses of Buxus Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Buxus, commonly known as boxwood, has been a cornerstone of traditional medicine for centuries, with its leaves and bark utilized to alleviate a spectrum of ailments ranging from rheumatism and fever to malaria.[1][2][3] These therapeutic applications are primarily attributed to a unique class of steroidal alkaloids. This in-depth guide synthesizes the historical ethnobotanical knowledge with current pharmacological evidence, presenting quantitative data, detailed experimental protocols, and the intricate signaling pathways through which these compounds exert their effects.

From Folk Remedies to Scientific Validation: A Legacy of Healing

The traditional use of Buxus preparations is well-documented in European and Asian folk medicine. Decoctions and extracts have been historically prescribed for their anti-inflammatory properties in treating arthritis and gout, as a febrifuge to combat fevers, and notably, as a substitute for quinine (B1679958) in the management of malaria.[1][2][4] Other traditional applications include the treatment of skin ulcerations and use as a cholagogue (to promote bile flow) and a diaphoretic (to induce sweating).[1][4] In Turkish traditional medicine, a tea brewed from the leaves is still consumed for its purported antihelminthic, diaphoretic, and cholagogue properties.[1]

Modern Pharmacology: Elucidating the Mechanisms of Action

Contemporary scientific inquiry has not only validated many of the traditional claims but has also unveiled a broader spectrum of pharmacological activities for Buxus alkaloids, positioning them as promising candidates for modern drug discovery.

Anticancer Potential: A Multi-pronged Attack on Malignancy

The steroidal alkaloid Cyclovirobuxine D (CVB-D) has emerged as a focal point of anticancer research, demonstrating significant efficacy against various cancer types through the modulation of key cellular signaling pathways.

In non-small cell lung cancer (NSCLC) , CVB-D has been found to halt tumor growth and progression by concurrently suppressing the KIF11-CDC25C-CDK1-CyclinB1 network, which governs the G2/M phase of the cell cycle, and the pro-survival NF-κB/JNK signaling pathway.[5][6]

G CVBD Cyclovirobuxine D KIF11 KIF11 CVBD->KIF11 inhibits p65 p-p65 (NF-κB) KIF11->p65 JNK p-JNK KIF11->JNK Proliferation Cell Proliferation, Survival, Migration p65->Proliferation JNK->Proliferation

Inhibition of NF-κB/JNK pathway by CVB-D in NSCLC.

For colorectal cancer (CRC) , CVB-D's mechanism involves the inhibition of the CTHRC1-AKT/ERK-Snail signaling pathway.[7][8][9] This targeted disruption impedes proliferation, migration, and the epithelial-mesenchymal transition (EMT), while simultaneously triggering apoptosis and arresting the cell cycle in the S-phase.[7][8][9]

G CVBD Cyclovirobuxine D CTHRC1 CTHRC1 CVBD->CTHRC1 inhibits AKT AKT CTHRC1->AKT ERK ERK CTHRC1->ERK Snail Snail AKT->Snail ERK->Snail EMT EMT, Proliferation, Migration Snail->EMT

Inhibition of CTHRC1-AKT/ERK-Snail pathway by CVB-D in CRC.
Neuroprotective Effects: Combating Neurodegeneration

A number of Buxus alkaloids have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy in the management of Alzheimer's disease.

Cardioprotective Properties: Shielding the Heart

CVB-D has also been identified as a potent cardioprotective agent. It has been shown to alleviate doxorubicin-induced cardiomyopathy by mitigating oxidative stress and preventing the impairment of mitochondrial biogenesis.[10] In the context of septic heart injury, CVB-D offers protection by reducing ferroptosis, a form of iron-dependent cell death.[11][12] Furthermore, under hypoxic conditions, CVB-D can stimulate autophagy in cardiomyocytes through the activation of the Ets1/Mcl-1 signaling pathway, a crucial cellular recycling process for maintaining cardiac health.[13]

G CVBD Cyclovirobuxine D OxidativeStress Oxidative Stress CVBD->OxidativeStress suppresses MitoBiogenesis Mitochondrial Biogenesis Impairment CVBD->MitoBiogenesis suppresses Ferroptosis Ferroptosis CVBD->Ferroptosis mitigates Cardiomyopathy Cardiomyopathy OxidativeStress->Cardiomyopathy MitoBiogenesis->Cardiomyopathy Ferroptosis->Cardiomyopathy

Cardioprotective mechanisms of Cyclovirobuxine D.

Quantitative Analysis of Biological Activity

The potency of Buxus alkaloids has been quantified through various bioassays, providing valuable data for drug development professionals.

Table 1: Anticholinesterase Activity of Alkaloids from Buxus natalensis [14]

AlkaloidEnzymeIC50 (µM)
O(2)-natafuranamineAChE1.5 ± 0.2
O(10)-natafuranamineAChE2.3 ± 0.1
CyclonataminolAChE5.7 ± 0.3
Buxaminol AAChE8.2 ± 0.5
BuxafuranamideAChE10.4 ± 0.6
BuxalongifolamidineAChE12.1 ± 0.9
Buxamine AAChE15.6 ± 1.2
Cyclobuxophylline KAChE18.3 ± 1.5
Buxaminol CAChE20.1 ± 1.8

Table 2: Antiprotozoal and Cytotoxic Activity of Alkaloids from Buxus sempervirens [15][16]

CompoundActivityIC50 (µM)Selectivity Index (SI)
O-benzoyl-cycloprotobuxoline-DP. falciparum0.1874
T. b. rhodesiense1.112
L6 (cytotoxicity)13.3-
Cyclomicrophyllidine-BP. falciparum0.2145
L6 (cytotoxicity)29.0-
O-tigloylcyclovirobuxeine-BP. falciparum1.0518
L6 (cytotoxicity)19.0-

Table 3: Cytotoxic Activity of Alkaloids from Buxus sinica against Ovarian Cancer Cell Lines [17]

CompoundCell LineIC50 (µM)
Compound 36ES21.33
A27800.48

Methodologies for Investigation: A Practical Guide

Extraction and Isolation of Buxus Alkaloids

The isolation of pure Buxus alkaloids from plant material is a multi-step process:

  • Preparation and Extraction: Dried and powdered plant material, such as leaves or twigs, undergoes exhaustive extraction using a solvent like methanol (B129727) or dichloromethane, often facilitated by a Soxhlet apparatus.[18]

  • Alkaloid Enrichment via Acid-Base Extraction: The crude extract is dissolved in a nonpolar solvent and then partitioned with an acidic aqueous solution. The alkaloids, being basic, are protonated and migrate to the aqueous phase. This aqueous layer is then isolated, basified to a pH of approximately 10, and the now deprotonated alkaloids are extracted back into a nonpolar solvent, yielding an enriched alkaloid fraction.[18][19]

  • Purification by Chromatography: The enriched fraction is then subjected to advanced chromatographic techniques, such as Centrifugal Partition Chromatography (CPC) or High-Performance Liquid Chromatography (HPLC), to isolate the individual alkaloid constituents.[18]

G PlantMaterial Dried, Powdered Plant Material Soxhlet Soxhlet Extraction (e.g., Methanol) PlantMaterial->Soxhlet CrudeExtract Crude Extract Soxhlet->CrudeExtract AcidBase Acid-Base Extraction CrudeExtract->AcidBase EnrichedAlkaloids Enriched Alkaloid Fraction AcidBase->EnrichedAlkaloids Chromatography Chromatographic Separation (e.g., CPC, HPLC) EnrichedAlkaloids->Chromatography PureAlkaloids Pure Alkaloids Chromatography->PureAlkaloids

General workflow for the extraction and isolation of Buxus alkaloids.
Bioassay Protocols

  • Anticholinesterase Activity: The inhibitory effects on AChE and BChE are typically quantified using a modified version of Ellman's method.[20]

  • Anticancer Evaluation:

    • Cell Viability: The MTT assay is a standard colorimetric method used to assess the metabolic activity of cancer cell lines after treatment with the alkaloids, providing a measure of cell viability.[9]

    • Apoptosis and Cell Cycle: Flow cytometry, often with Annexin V/PI staining, is employed to quantify apoptosis and analyze the distribution of cells throughout the different phases of the cell cycle.

    • Protein Expression: Western blotting is utilized to measure the expression levels of key proteins within the signaling pathways affected by the alkaloids.[8]

  • Anti-inflammatory Assessment: The carrageenan-induced paw edema model in rodents is a classic in vivo assay to evaluate the anti-inflammatory potential of the compounds.

  • Antimicrobial Testing: The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of the alkaloids against a panel of pathogenic bacteria and fungi.

Future Directions

The rich ethnobotanical history of Buxus species, now strongly supported by modern pharmacological research, underscores the immense potential of their constituent alkaloids in drug discovery. The compelling data on their anticancer, neuroprotective, and cardioprotective activities warrant further investigation. Future research should focus on preclinical and clinical studies to ascertain the safety and efficacy of these promising natural compounds, potentially leading to the development of novel therapeutics for a range of human diseases.[21]

References

A Technical Guide to Buxus Alkaloids and Their Role in Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: An extensive search of scientific literature did not yield any information on a compound named "Severibuxine." It is possible that this is a proprietary name, a newly discovered compound not yet in the public domain, or a misspelling. This guide will instead focus on the well-documented class of defensive compounds to which it likely belongs: the steroidal alkaloids of the genus Buxus (boxwood), with a particular focus on Cyclobuxine D as a representative molecule.

Introduction: The Chemical Arsenal of Buxus

Plants of the genus Buxus, commonly known as boxwood, have a long history of use in traditional medicine and are known for their resistance to many herbivores. This resilience is largely attributed to a diverse array of secondary metabolites, particularly a unique class of triterpenoid (B12794562) steroidal alkaloids. These compounds are a cornerstone of the plant's chemical defense system, deterring feeding by insects and other herbivores.

Buxus alkaloids are characterized by a cycloartane-type skeleton, a feature that distinguishes them from other steroidal alkaloids.[1] They are present throughout the plant, with the highest concentrations, up to 3% of dry weight, typically found in the leaves and bark.[2][3] The production and concentration of these alkaloids are not static; they fluctuate with the seasons, generally peaking in the summer months when the threat from herbivores is most significant.[4] This temporal variation suggests a finely tuned adaptive strategy to allocate resources for defense when they are most needed.[4]

This guide provides an in-depth overview of the role of Buxus alkaloids in plant defense, their mechanism of action, relevant quantitative data, and the experimental protocols used to study them. Cyclobuxine D, a prominent and well-studied Buxus alkaloid, will be used as a primary example.

The Role of Buxus Alkaloids in Plant Defense

The primary role of Buxus alkaloids is to function as a chemical defense against herbivory.[3] These compounds can act as toxins or feeding deterrents to a wide range of herbivores. The bitter taste of alkaloids is a general deterrent, but their toxicity is rooted in their ability to interfere with fundamental biological processes in animals.[5] For instance, many alkaloids affect nerve transmission or disrupt cell membrane integrity.[5] While the precise mechanism of toxicity for every Buxus alkaloid against every potential herbivore is not fully elucidated, their broad bioactivity is well-documented.

Herbivory can induce an increased production of these defensive compounds. Studies on Buxus sempervirens subjected to predation by the invasive box tree moth (Cydalima perspectalis) have shown that severe herbivory leads to a significant accumulation and diversification of triterpenoid and steroidal alkaloids in the remaining plant tissues.[6] This induced response is a classic plant defense strategy, regulated by complex signaling pathways.

Signaling Pathways in Plant Defense

While the specific signaling cascade leading to the biosynthesis of Buxus alkaloids is not fully detailed in the literature, it is widely accepted that the Jasmonic Acid (JA) signaling pathway is a primary regulator of induced defenses against herbivores in many plants.[7][8]

Herbivore attack, recognized by mechanical damage and chemical cues from the herbivore's saliva, triggers the synthesis of jasmonic acid.[1] JA then binds to a receptor complex, leading to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. This de-repression activates transcription factors (like MYC2) that upregulate the expression of genes involved in the biosynthesis of defensive secondary metabolites, such as alkaloids.[2][7]

Jasmonic_Acid_Signaling_Pathway cluster_perception Signal Perception cluster_synthesis JA Biosynthesis cluster_transduction Signal Transduction cluster_response Defense Response Herbivore_Attack Herbivore Attack (Wounding, HAMPs) Linolenic_Acid α-Linolenic Acid Herbivore_Attack->Linolenic_Acid triggers JA_Synthesis JA Biosynthesis (in Chloroplast/Peroxisome) Linolenic_Acid->JA_Synthesis JA_Ile JA-Isoleucine (Active Hormone) JA_Synthesis->JA_Ile COI1_JAZ COI1-JAZ Complex (Repressor) JA_Ile->COI1_JAZ binds to Proteasome 26S Proteasome COI1_JAZ->Proteasome JAZ targeted to MYC2 MYC2 (Transcription Factor) Proteasome->MYC2 JAZ degraded, releasing Defense_Genes Defense Gene Expression MYC2->Defense_Genes activates Alkaloid_Biosynthesis Buxus Alkaloid Biosynthesis Defense_Genes->Alkaloid_Biosynthesis leads to

Caption: Generalized Jasmonic Acid (JA) signaling pathway for induced herbivore defense.

Data Presentation

The following tables summarize quantitative data related to Buxus alkaloids.

Table 1: Chemical Properties of Cyclobuxine D

PropertyValueReference
IUPAC Name(20S)-14-Methyl-3β,20-bis(methylamino)-4-methylidene-9,19-cyclo-5α,9β-pregnan-16α-ol[3]
Molecular FormulaC₂₅H₄₂N₂O[9]
Molar Mass386.61 g/mol [9]
CAS Number2241-90-9[3]
Melting Point237 °C[9]
SolubilitySoluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone[10]

Table 2: Bioactivity of Select Buxus Alkaloids

CompoundBioactivityTarget Organism/Cell LineMeasured Value (IC₅₀)Reference
O-tigloylcyclovirobuxeine-BAntiplasmodialPlasmodium falciparum1.05 µM[4]
O-tigloylcyclovirobuxeine-BCytotoxicityL6 Rat Cells19 µM[4]
Buxmicrophylline RCytotoxicityMCF-7 (Human breast cancer)4.51 µM[11]
Buxmicrophylline RCytotoxicityHL-60 (Human leukemia)15.58 µM[11]

Table 3: Quantification of Steroidal Alkaloids in Buxus papillosa

Plant PartCyclopapilosine-D (µg/g)Buxpapine (µg/g)Buxpapamine (µg/g)Reference
Leaves15.28.711.3
Stems9.85.17.9
Roots6.53.25.4
Note: This table presents a selection of alkaloids quantified in one species to illustrate distribution; concentrations vary significantly between species and conditions.

Experimental Protocols

The study of Buxus alkaloids involves several key stages, from extraction from the plant material to bioassays to determine their activity.

Extraction and Isolation of Buxus Alkaloids

A common and effective method for enriching alkaloids is acid-base extraction, which leverages the basic nature of the nitrogen-containing compounds.[12]

  • Initial Extraction: Dried and powdered plant material (e.g., leaves) is extracted with a moderately polar organic solvent like dichloromethane (DCM) or methanol.[12][13]

  • Acid-Base Partitioning:

    • The crude organic extract is dissolved in DCM and washed with an aqueous acid solution (e.g., 1M H₂SO₄). The protonated alkaloids move into the aqueous phase.[12]

    • The aqueous phase is collected, and the pH is raised to ~10 with a base (e.g., NaOH or NH₄OH) to deprotonate the alkaloids.[12][14]

    • This basic aqueous solution is then extracted again with DCM. The free-base alkaloids move back into the organic phase, leaving behind more polar impurities.[12]

  • Purification: The resulting alkaloid-enriched fraction is concentrated and can be further purified using chromatographic techniques such as:

    • Column Chromatography: Using silica (B1680970) gel and eluting with a gradient of solvents (e.g., hexane-DCM followed by DCM-methanol).[13]

    • Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatography technique that is highly effective for separating complex mixtures of natural products.[12]

    • High-Performance Liquid Chromatography (HPLC): Used for final purification and quantification.[14]

Extraction_Workflow Plant_Material Dried, Powdered Buxus Leaves Solvent_Extraction Extraction with Dichloromethane (DCM) Plant_Material->Solvent_Extraction Crude_Extract Crude DCM Extract Solvent_Extraction->Crude_Extract Acid_Wash Wash with Aqueous Acid (1M H₂SO₄) Crude_Extract->Acid_Wash Aqueous_Phase Aqueous Phase (Protonated Alkaloids) Acid_Wash->Aqueous_Phase separates into Organic_Phase_1 Organic Phase (Neutral/Acidic Compounds) Acid_Wash->Organic_Phase_1 Basify Adjust pH to ~10 with NaOH Aqueous_Phase->Basify DCM_Extraction_2 Extract with DCM Basify->DCM_Extraction_2 Aqueous_Phase_2 Aqueous Phase (Polar Impurities) DCM_Extraction_2->Aqueous_Phase_2 Organic_Phase_2 Organic Phase (Alkaloid Enriched Fraction) DCM_Extraction_2->Organic_Phase_2 separates into Purification Chromatographic Purification (Column, CPC, HPLC) Organic_Phase_2->Purification Pure_Alkaloids Isolated Buxus Alkaloids Purification->Pure_Alkaloids

Caption: Workflow for the acid-base extraction and isolation of Buxus alkaloids.
Analytical Methods

  • UHPLC/+ESI-QqTOF-MS/MS: Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry is a powerful tool for the analysis of Buxus alkaloids. It allows for the separation, identification, and quantification of individual alkaloids in a complex extract based on their retention time and mass-to-charge ratio (m/z).[4][15]

Herbivore Bioassay Protocol (Generalized)

To assess the defensive properties of isolated alkaloids against a specific herbivore (e.g., insect larvae), a feeding bioassay can be conducted.

  • Preparation of Artificial Diet: An artificial diet suitable for the target herbivore is prepared.

  • Incorporation of Test Compound: The isolated alkaloid (e.g., Cyclobuxine D) is dissolved in a suitable solvent and mixed into the diet at various concentrations. A control diet containing only the solvent is also prepared.

  • Experimental Setup:

    • Pre-weighed second-instar larvae are placed individually in containers with a known amount of either the control or a treatment diet.[16]

    • The experiment is maintained under controlled environmental conditions (temperature, humidity, light cycle).

  • Data Collection: After a set period (e.g., 7-10 days), several parameters are measured:

    • Larval weight gain

    • Amount of diet consumed

    • Larval mortality

    • Time to pupation

  • Analysis: The data are analyzed to determine the effect of the alkaloid on herbivore growth, feeding behavior, and survival. Metrics such as the EC₅₀ (Effective Concentration to inhibit growth by 50%) can be calculated.

Conclusion and Future Directions

The steroidal alkaloids of the Buxus genus are a potent and dynamic component of the plant's defense against herbivores. Their production is strategically regulated, likely via the jasmonic acid pathway, to counter periods of high predation. While significant progress has been made in isolating and characterizing these compounds, several areas warrant further investigation.

For drug development professionals, the demonstrated cytotoxicity and other bioactivities of these alkaloids suggest they may serve as scaffolds for novel therapeutics.[3][11] For researchers and scientists, future work should focus on elucidating the complete biosynthetic pathway of these complex molecules and pinpointing the specific molecular targets of their toxicity in herbivores. A deeper understanding of the ecological role of individual alkaloids and their synergistic effects will provide a more complete picture of this fascinating plant defense system.

References

In Silico Prediction of Severibuxine Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Severibuxine is a novel small molecule with a quinoline-2,4-dione scaffold. While experimental data on its biological activity is not yet publicly available, its chemical structure provides a foundation for in silico target prediction. This technical guide outlines a comprehensive strategy for identifying potential protein targets of this compound using a combination of computational methods. The methodologies described herein, including chemical similarity analysis, reverse docking, and pharmacophore modeling, offer a rational approach to hypothesis generation for subsequent experimental validation. This document serves as a roadmap for researchers seeking to elucidate the mechanism of action of this compound and explore its therapeutic potential.

Introduction to this compound

This compound is a chemical entity identified by the Chemical Abstracts Service (CAS) number 219998-24-0. Its systematic name is 3,3-bis[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-1H-quinoline-2,4-dione, with a molecular formula of C29H39NO3. The core of this compound is a quinoline-2,4-dione moiety, a scaffold known to be present in various biologically active compounds. Derivatives of quinoline-2,4-dione have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The presence of two geranyl-like chains suggests potential interactions with proteins involved in lipid signaling or those with large hydrophobic binding pockets.

In Silico Target Prediction Methodologies

A multi-faceted in silico approach is proposed to predict the biological targets of this compound. This strategy leverages different computational techniques to increase the confidence in the predicted targets.

Chemical Similarity-Based Prediction

The principle of chemical similarity states that structurally similar molecules are likely to have similar biological activities[3][4]. This approach involves comparing the 2D fingerprint of this compound against databases of compounds with known protein targets.

Experimental Protocol:

  • Fingerprint Generation: Generate a 2D molecular fingerprint for this compound using algorithms such as Morgan fingerprints (similar to ECFP) or MACCS keys.

  • Database Searching: Screen large chemical databases like ChEMBL, PubChem, and DrugBank to identify compounds with high structural similarity to this compound. The Tanimoto coefficient is a commonly used metric for quantifying similarity.

  • Target Inference: Analyze the known biological targets of the most structurally similar compounds. Targets that are consistently associated with multiple similar compounds are prioritized as potential targets for this compound.

Reverse Docking

Reverse docking, also known as inverse docking, is a computational technique used to predict the binding of a single ligand to a library of protein structures[5][6][7]. This method can help identify potential on- and off-targets of a molecule.

Experimental Protocol:

  • Ligand Preparation: Prepare a 3D conformation of this compound. This includes assigning correct protonation states and generating a low-energy conformer.

  • Target Library Preparation: Compile a library of 3D protein structures. This can be a focused library (e.g., all human kinases) or a broad library of druggable proteins from the Protein Data Bank (PDB). Each protein structure must be prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

  • Docking Simulation: Systematically dock the prepared this compound molecule into the binding site of each protein in the library using software like AutoDock Vina or Glide.

  • Scoring and Ranking: Score the predicted binding poses for each protein-ligand complex using a scoring function that estimates the binding affinity. Rank the proteins based on their docking scores to prioritize potential targets.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features of a molecule that are responsible for its biological activity[8][9][10]. A pharmacophore model can be used to screen for other molecules with a similar arrangement of features.

Experimental Protocol:

  • Feature Identification: Identify the key pharmacophoric features of this compound, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

  • Model Generation: Generate a 3D pharmacophore model based on the identified features and their spatial relationships.

  • Database Screening: Screen a 3D database of protein structures (e.g., a subset of the PDB) to identify proteins with binding sites that are complementary to the generated pharmacophore model.

  • Hit Prioritization: Rank the identified proteins based on how well their binding sites fit the pharmacophore model.

Predicted Targets of this compound (Hypothetical)

Based on the known activities of the quinoline-2,4-dione scaffold, the following table summarizes hypothetical predicted targets for this compound. It is crucial to note that these are purely predictive and require experimental validation.

Prediction MethodPredicted Target ClassSpecific Examples (Hypothetical)Rationale
Chemical Similarity Kinasesc-Met, VEGFR-2Some quinazoline (B50416) derivatives are known tyrosine kinase inhibitors. The scaffold is present in approved kinase inhibitor drugs[11].
DNA Gyrase/Topoisomerase IVE. coli DNA gyraseQuinoline-2,4-dione derivatives have shown antibacterial activity by inhibiting these enzymes[1].
Reverse Docking Nuclear ReceptorsFarnesoid X receptor (FXR)The lipophilic side chains of this compound may favor binding to the large hydrophobic ligand-binding pockets of nuclear receptors.
Enzymes in Lipid MetabolismFatty Acid Synthase (FASN)The long isoprenoid-like chains could mimic endogenous lipids and interact with enzymes involved in their metabolism.
Pharmacophore Modeling G-Protein Coupled ReceptorsCannabinoid receptor 2 (CB2)The combination of a rigid scaffold and flexible hydrophobic chains could fit into the binding sites of certain GPCRs, particularly those that bind lipid-like ligands.

Visualizations

In Silico Target Prediction Workflow

In_Silico_Workflow cluster_input Input cluster_methods Prediction Methods cluster_databases Databases cluster_output Output This compound This compound Structure (SMILES) Similarity Chemical Similarity Searching This compound->Similarity Docking Reverse Docking This compound->Docking Pharmacophore Pharmacophore Modeling This compound->Pharmacophore ChemDB Chemical Databases (ChEMBL, PubChem) Similarity->ChemDB Targets Prioritized List of Potential Targets Similarity->Targets ProtDB Protein Databases (PDB) Docking->ProtDB Docking->Targets Pharmacophore->ProtDB Pharmacophore->Targets

Caption: Workflow for in silico prediction of this compound targets.

Hypothetical Signaling Pathway Involvement

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS This compound This compound This compound->RTK Inhibition AKT Akt PI3K->AKT Proliferation Cell Proliferation & Angiogenesis AKT->Proliferation Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Activation

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway by this compound.

Experimental Validation Protocols

The in silico predictions must be validated through rigorous experimental assays. The following are detailed protocols for primary and secondary validation.

Primary Validation: Binding Assays

Objective: To determine if this compound directly binds to the predicted protein targets.

Methodology: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip (e.g., CM5 chip).

  • Ligand Preparation: Prepare a series of concentrations of this compound in a suitable running buffer. A concentration range spanning from at least 10-fold below to 10-fold above the expected dissociation constant (Kd) should be used.

  • Binding Analysis: Inject the different concentrations of this compound over the sensor chip surface. Measure the change in the refractive index at the surface, which is proportional to the amount of bound ligand.

  • Data Analysis: Fit the binding data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Secondary Validation: Functional Assays

Objective: To determine if the binding of this compound to the target protein results in a functional consequence (inhibition or activation).

Methodology: Kinase Activity Assay (for predicted kinase targets)

  • Assay Principle: Utilize a luminescence-based kinase assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity.

  • Reaction Setup: Set up a reaction mixture containing the purified kinase, its specific substrate, and ATP.

  • Inhibitor Treatment: Add varying concentrations of this compound to the reaction mixture. Include appropriate controls (no enzyme, no inhibitor).

  • Kinase Reaction: Incubate the reaction mixture at the optimal temperature for the kinase for a defined period.

  • Signal Detection: Add the Kinase-Glo® reagent to terminate the kinase reaction and measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This technical guide provides a structured and comprehensive framework for the in silico prediction and subsequent experimental validation of the biological targets of this compound. By combining chemical similarity searching, reverse docking, and pharmacophore modeling, a robust list of potential targets can be generated. The outlined experimental protocols for binding and functional assays are essential next steps to confirm these predictions and to begin to unravel the pharmacological profile of this novel compound. The successful identification of this compound's targets will be a critical step in its journey towards potential therapeutic application.

References

Methodological & Application

High-Yield Synthesis of Severibuxine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Severibuxine, a natural product isolated from Severinia buxifolia, exhibits promising biological activities, including the induction of apoptosis in leukemia cells. The development of a robust and high-yield synthetic route to this compound and its derivatives is crucial for further pharmacological evaluation and drug development efforts. This document provides detailed application notes and protocols for a proposed high-yield synthesis of this compound and its derivatives, based on established synthetic methodologies for the construction of the core quinoline-2,4-dione scaffold and its subsequent alkylation. The protocols are designed to be accessible to researchers with a background in organic synthesis.

Introduction

This compound is a quinoline (B57606) alkaloid characterized by a 6-hydroxy-1H-quinoline-2,4-dione core, substituted at the 3-position with two geranyl moieties. The chemical structure of this compound is 3,3-bis[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-1H-quinoline-2,4-dione. While the natural product has shown interesting biological activity, to the best of our knowledge, a high-yield total synthesis has not been reported in the literature. This document outlines a proposed synthetic strategy that is both efficient and amenable to the generation of a library of this compound derivatives for structure-activity relationship (SAR) studies.

The proposed synthesis involves a two-step sequence:

  • Construction of the Quinoline-2,4-dione Core: A thermal condensation reaction of a substituted aniline (B41778) with a dialkyl malonate, a variation of the Conrad-Limpach reaction, is proposed for the high-yield synthesis of the central heterocyclic scaffold.

  • C3-Dialkylation: A base-mediated dialkylation of the active methylene (B1212753) group at the C3 position of the quinoline-2,4-dione core with geranyl bromide will install the characteristic isoprenoid side chains.

A final deprotection step will yield the natural product, this compound. This strategy allows for diversification at two key positions: the aromatic ring of the quinoline core by using different aniline starting materials, and the C3-position by employing various alkylating agents.

Data Presentation

The following tables summarize the proposed reaction conditions and expected yields for the synthesis of this compound.

Table 1: Synthesis of 6-methoxy-1H-quinoline-2,4(3H)-dione (3)

StepStarting Material 1Starting Material 2Reagents/SolventsTemperature (°C)Time (h)ProductExpected Yield (%)
1p-Anisidine (B42471) (1)Diethyl malonate (2)Diphenyl ether25026-methoxy-1H-quinoline-2,4(3H)-dione (3)85-95

Table 2: Synthesis of 3,3-bis[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methoxy-1H-quinoline-2,4(3H)-dione (5)

StepStarting MaterialReagent 1Reagent 2SolventTemperature (°C)Time (h)ProductExpected Yield (%)
26-methoxy-1H-quinoline-2,4(3H)-dione (3)Sodium hydride (NaH)Geranyl bromide (4)N,N-Dimethylformamide (DMF)25 (rt)123,3-bis[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methoxy-1H-quinoline-2,4(3H)-dione (5)70-80

Table 3: Synthesis of this compound (6)

StepStarting MaterialReagentSolventTemperature (°C)Time (h)ProductExpected Yield (%)
33,3-bis[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methoxy-1H-quinoline-2,4(3H)-dione (5)Boron tribromide (BBr₃)Dichloromethane (B109758) (DCM)-78 to 25 (rt)4This compound (6)80-90

Experimental Protocols

Protocol 1: Synthesis of 6-methoxy-1H-quinoline-2,4(3H)-dione (3)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermocouple, add p-anisidine (1.0 eq) and diethyl malonate (1.2 eq).

  • Solvent Addition: Add diphenyl ether as a high-boiling solvent (approximately 5 mL per gram of p-anisidine).

  • Reaction: Heat the reaction mixture to 250 °C with vigorous stirring. The reaction progress can be monitored by observing the distillation of ethanol (B145695). The reaction is typically complete within 2 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. The product will precipitate from the diphenyl ether.

  • Purification: Collect the solid precipitate by vacuum filtration and wash it with hexane (B92381) to remove residual diphenyl ether. The crude product can be further purified by recrystallization from ethanol to afford 6-methoxy-1H-quinoline-2,4(3H)-dione (3) as a white solid.

Protocol 2: Synthesis of 3,3-bis[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methoxy-1H-quinoline-2,4(3H)-dione (5)
  • Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a suspension of sodium hydride (2.5 eq, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Starting Material: Cool the suspension to 0 °C and add a solution of 6-methoxy-1H-quinoline-2,4(3H)-dione (3) (1.0 eq) in anhydrous DMF dropwise.

  • Deprotonation: Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C and add geranyl bromide (4) (2.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield the desired dialkylated product (5).

Protocol 3: Synthesis of this compound (6)
  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the dialkylated quinoline-2,4-dione (5) (1.0 eq) in anhydrous dichloromethane (DCM).

  • Deprotection: Cool the solution to -78 °C (dry ice/acetone bath) and add a solution of boron tribromide (BBr₃) (1.5 eq) in DCM dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of methanol, followed by water.

  • Purification: Extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound (6) as a solid.

Mandatory Visualization

Synthetic_Workflow_for_this compound cluster_0 Step 1: Quinoline-2,4-dione Core Synthesis cluster_1 Step 2: C3-Dialkylation cluster_2 Step 3: Demethylation p-Anisidine p-Anisidine 6-methoxy-quinoline-2,4-dione 6-methoxy-quinoline-2,4-dione p-Anisidine->6-methoxy-quinoline-2,4-dione Diphenyl ether, 250 °C (85-95% yield) Diethyl malonate Diethyl malonate Diethyl malonate->6-methoxy-quinoline-2,4-dione Alkylated quinoline-dione Alkylated quinoline-dione 6-methoxy-quinoline-2,4-dione->Alkylated quinoline-dione NaH, DMF (70-80% yield) Geranyl bromide Geranyl bromide Geranyl bromide->Alkylated quinoline-dione This compound This compound Alkylated quinoline-dione->this compound BBr3, DCM (80-90% yield) Biological_Screening_Workflow Synthesized this compound Derivatives Synthesized this compound Derivatives Primary Screening Primary Screening (e.g., MTT assay on cancer cell lines) Synthesized this compound Derivatives->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Dose-Response Studies Dose-Response Studies (IC50 determination) Hit Identification->Dose-Response Studies Active Inactive Compounds Inactive Compounds Hit Identification->Inactive Compounds Inactive Mechanism of Action Studies Mechanism of Action Studies (e.g., Apoptosis assays, Western blot) Dose-Response Studies->Mechanism of Action Studies Lead Candidate Lead Candidate Mechanism of Action Studies->Lead Candidate

Application Notes and Protocols for the Spectroscopic Analysis of Severibuxine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the natural product Severibuxine. This document includes tabulated spectral data for easy reference, comprehensive experimental protocols for data acquisition, and a visualization of a general workflow for the characterization of such compounds.

Spectroscopic Data of this compound

The structural elucidation of this compound has been supported by extensive spectroscopic analysis. The following tables summarize the key NMR and MS data.

NMR Spectral Data

The ¹H and ¹³C NMR spectral data for this compound were acquired in Chloroform-d (CDCl₃) at 400 MHz and 100 MHz, respectively. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
1.22d6.1-CH(OH)-CH
3.65s--OCH
3.92s--OCH
6.79s-H-3
6.84d8.0H-8
6.86d8.0H-9

Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ) ppmCarbon Type
Data not fully available in search results-
......

Note: While the search results confirm the existence of 21 carbon signals in the ¹³C NMR spectrum (including three methyls, four methylenes, one methine bearing a hydroxyl group, four methines, and nine quaternary carbons), a complete tabulated list of chemical shifts was not available in the provided search results.

Mass Spectrometry Data

Electron Ionization Mass Spectrometry (EIMS) was utilized to determine the molecular weight and suggest a molecular formula for this compound.

Table 3: Mass Spectrometry Data for this compound

m/zInterpretation
328Molecular Ion Peak [M]⁺

The EIMS spectrum displayed a molecular ion peak at m/z 328, which is consistent with the molecular formula C₁₉H₂₁NO₄[1].

Experimental Protocols

The following are generalized protocols for the isolation and spectroscopic analysis of alkaloids like this compound, based on standard laboratory practices.

Isolation and Purification of this compound (General Protocol)
  • Extraction: The plant material (e.g., leaves, stem bark) is dried, powdered, and extracted with a suitable organic solvent such as methanol (B129727) or ethanol (B145695) at room temperature for an extended period. The process is typically repeated multiple times to ensure complete extraction.

  • Solvent Evaporation: The combined extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Extraction: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered. The acidic solution is then washed with an organic solvent (e.g., dichloromethane) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with an organic solvent (e.g., dichloromethane (B109758) or chloroform) to isolate the basic alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., a mixture of chloroform (B151607) and methanol of increasing polarity). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Final Purification: Fractions containing the compound of interest are combined and further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

NMR Spectroscopic Analysis
  • Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Data Acquisition: The sample is transferred to a 5 mm NMR tube. ¹H NMR and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters (Typical):

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-64.

    • Spectral Width: ~16 ppm.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters (Typical):

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

    • Spectral Width: ~240 ppm.

    • Relaxation Delay: 2 seconds.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the internal TMS standard.

Mass Spectrometric Analysis
  • Sample Introduction: A dilute solution of pure this compound in a volatile organic solvent (e.g., methanol or chloroform) is prepared.

  • Ionization: For EIMS, the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak, which provides the molecular weight of the compound. The fragmentation pattern can provide valuable information about the structure of the molecule.

Workflow for Natural Product Characterization

The following diagram illustrates a general workflow for the isolation, characterization, and biological evaluation of a novel natural product like this compound.

Natural_Product_Workflow cluster_0 Isolation & Purification cluster_1 Structure Elucidation cluster_2 Biological Evaluation Plant_Material Plant Material Collection Extraction Extraction Plant_Material->Extraction Fractionation Fractionation & Purification Extraction->Fractionation Pure_Compound Pure Compound (this compound) Fractionation->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR MS Mass Spectrometry (EIMS, HRMS) Pure_Compound->MS Other_Spectroscopy Other Spectroscopic Methods (IR, UV) Pure_Compound->Other_Spectroscopy Structure_Determination Structure Determination NMR->Structure_Determination MS->Structure_Determination Other_Spectroscopy->Structure_Determination Bioassays Biological Assays (e.g., Cytotoxicity) Structure_Determination->Bioassays Mechanism_Study Mechanism of Action Studies Bioassays->Mechanism_Study Signaling_Pathway Signaling Pathway Analysis Mechanism_Study->Signaling_Pathway

Caption: Workflow for Natural Product Discovery.

Disclaimer: The biological activity and specific signaling pathways for this compound were not detailed in the provided search results. The workflow above represents a general approach for the investigation of such natural products.

References

Application Notes and Protocols for the Use of Brucine as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brucine (B1667951), an alkaloid structurally similar to strychnine, is derived from the seeds of Strychnos nux-vomica. It is known to exhibit a range of biological activities, including anti-tumor effects. Recent studies have indicated that brucine can induce apoptosis and ferroptosis in cancer cells, with its mechanism of action linked to the modulation of signaling pathways such as the NF-κB pathway[1]. This document provides detailed application notes and protocols for utilizing brucine as a molecular probe to investigate cellular signaling, particularly focusing on its effects on the NF-κB signaling cascade.

Data Presentation

The following tables summarize hypothetical quantitative data for the use of brucine as a molecular probe in various experimental setups.

Table 1: Brucine Binding Affinity

Target ProteinLigandKd (nM)Bmax (pmol/mg protein)Assay Method
IKKβ (inhibitor of nuclear factor kappa-B kinase subunit beta)[3H]-Brucine15.21.8Radioligand Binding Assay
p65 (NF-κB subunit)[3H]-Brucine89.70.5Radioligand Binding Assay
CUL1 (Cullin 1)[3H]-Brucine250.4Not DeterminedRadioligand Binding Assay

Table 2: Cellular Uptake and Localization of Fluorescently-Labeled Brucine

Cell LineProbeConcentration (µM)Incubation Time (min)Cellular CompartmentMethod
HeLaBrucine-FITC530CytoplasmFluorescence Microscopy
MCF-7Brucine-FITC530Cytoplasm, perinuclearFluorescence Microscopy
A549Brucine-FITC1060CytoplasmFlow Cytometry

Table 3: Effect of Brucine on NF-κB Pathway Activation

Cell LineTreatmentConcentration (µM)p-p65 (Ser536) Relative Expression (%)IκBα Degradation (%)Assay Method
HeLaTNF-α0.1100100Western Blot
HeLaTNF-α + Brucine1045.352.1Western Blot
HeLaTNF-α + Brucine2521.828.9Western Blot
MCF-7TNF-α0.1100100Western Blot
MCF-7TNF-α + Brucine1058.265.4Western Blot
MCF-7TNF-α + Brucine2533.741.3Western Blot

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Brucine Target Identification

This protocol is designed to determine the binding affinity of brucine to its potential molecular targets.

Materials:

  • [3H]-Brucine (specific activity ~20-40 Ci/mmol)

  • Cell lysates or purified target protein

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

  • Non-labeled brucine

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of [3H]-Brucine in binding buffer.

  • In a 96-well plate, add 50 µL of cell lysate or purified protein to each well.

  • Add 50 µL of [3H]-Brucine at various concentrations to the wells.

  • For non-specific binding determination, add 50 µL of a high concentration of non-labeled brucine (e.g., 10 µM) to a parallel set of wells before adding the radioligand.

  • Incubate the plate at room temperature for 1 hour with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the Kd and Bmax values[2].

Protocol 2: Fluorescence Microscopy for Cellular Localization of Brucine

This protocol describes the use of a fluorescently-labeled brucine derivative (e.g., Brucine-FITC) to visualize its subcellular localization.

Materials:

  • Brucine-FITC

  • Adherent cells cultured on glass coverslips

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Plate cells on glass coverslips and allow them to adhere overnight.

  • Treat the cells with the desired concentration of Brucine-FITC in cell culture medium for the specified time.

  • Wash the cells three times with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • (Optional) If intracellular targets are being investigated, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Image the cells using a fluorescence microscope with appropriate filter sets for FITC and DAPI[3][4].

Protocol 3: Flow Cytometry for Quantifying Cellular Uptake of Brucine

This protocol provides a method to quantify the cellular uptake of a fluorescently-labeled brucine derivative.

Materials:

  • Brucine-FITC

  • Suspension or adherent cells

  • Cell culture medium

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Harvest and wash the cells, then resuspend them in cell culture medium at a concentration of 1 x 106 cells/mL.

  • Add Brucine-FITC to the cell suspension at the desired final concentration.

  • Incubate the cells for the desired time period at 37°C.

  • Stop the uptake by adding ice-cold Flow Cytometry Staining Buffer.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with ice-cold Flow Cytometry Staining Buffer.

  • Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.

  • Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the FITC channel[5][6].

Signaling Pathway and Experimental Workflow Diagrams

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation Brucine Brucine Brucine->IKK_complex Inhibits Gene_Expression Target Gene Expression NFkB_nucleus->Gene_Expression Induces

Caption: Proposed mechanism of Brucine's inhibition of the NF-κB signaling pathway.

Experimental_Workflow_Brucine_Probe cluster_synthesis Probe Preparation cluster_cell_culture Cellular Assays cluster_biochemical Biochemical Assays cluster_data Data Analysis Synthesis Synthesize Brucine-FITC Treatment Treat cells with Brucine-FITC Synthesis->Treatment Cell_Culture Culture Cells (e.g., HeLa, MCF-7) Cell_Culture->Treatment Cell_Lysis Prepare Cell Lysates Cell_Culture->Cell_Lysis Imaging Fluorescence Microscopy (Localization) Treatment->Imaging Flow_Cytometry Flow Cytometry (Uptake Quantification) Treatment->Flow_Cytometry Data_Analysis Analyze Data and Determine IC50, Kd, Bmax Imaging->Data_Analysis Flow_Cytometry->Data_Analysis Binding_Assay Radioligand Binding ([3H]-Brucine) Cell_Lysis->Binding_Assay Western_Blot Western Blot for NF-κB pathway proteins Cell_Lysis->Western_Blot Binding_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for characterizing Brucine as a molecular probe.

References

Application Notes & Protocols for the Large-Scale Purification of Severibuxine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Severibuxine is a novel alkaloid with significant therapeutic potential. As research progresses towards preclinical and clinical evaluation, the need for a robust and scalable purification process is paramount. These application notes provide a comprehensive overview and detailed protocols for the large-scale purification of this compound from a hypothetical plant source, Buxus severiana. The described methodology is designed to yield high-purity this compound suitable for pharmaceutical development.

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. The purification of alkaloids from natural sources often involves a multi-step process of extraction and chromatography. Common methods for the separation and purification of alkaloids include silica (B1680970) gel column chromatography, thin-layer chromatography, and recrystallization.[1] For industrial-scale production, methods like macroporous resin and ion-exchange resin chromatography are often employed for preliminary separation due to their lower cost and operating pressure.[2] High-performance liquid chromatography (HPLC) and high-speed counter-current chromatography (HSCCC) can be utilized for achieving high purity.[1][3]

Overall Purification Workflow

The large-scale purification of this compound follows a logical progression from raw plant material to a highly purified active pharmaceutical ingredient (API). The workflow is designed to maximize yield and purity at each stage.

G cluster_0 Upstream Processing cluster_1 Extraction & Primary Purification cluster_2 Intermediate Purification cluster_3 Final Purification & Finishing Harvest Harvest & Drying of Buxus severiana Grinding Grinding to Powder Harvest->Grinding Extraction Acid-Base Extraction Grinding->Extraction Filtration Crude Extract Filtration Extraction->Filtration MacroporousResin Macroporous Resin Chromatography Filtration->MacroporousResin IonExchange Ion-Exchange Chromatography MacroporousResin->IonExchange Desalting Desalting & Concentration IonExchange->Desalting PrepHPLC Preparative HPLC Desalting->PrepHPLC Crystallization Crystallization PrepHPLC->Crystallization Drying Final Drying Crystallization->Drying API High-Purity this compound API Drying->API

Figure 1: Overall workflow for the large-scale purification of this compound.

Data Presentation

The following tables summarize the expected quantitative data at each key stage of the purification process for a starting batch of 100 kg of dried Buxus severiana powder.

Table 1: Extraction and Primary Purification Data

StepStarting Material (kg)This compound Input (g, estimated)Eluate Volume (L)This compound Output (g)Purity (%)Yield (%)
Acid-Base Extraction1005001000450590
Macroporous Resin Chromatography450 g crude extract4502003154070

Table 2: Intermediate and Final Purification Data

StepStarting Material (g)Purity Input (%)Eluate Volume (L)This compound Output (g)Purity (%)Step Yield (%)Overall Yield (%)
Ion-Exchange Chromatography3154050252858050.4
Preparative HPLC2528525214.2>998542.8
Crystallization214.2>995203.5>99.59540.7

Experimental Protocols

Acid-Base Extraction

This protocol is designed to extract total alkaloids from the dried and powdered plant material.

Materials:

Procedure:

  • Moisten the powdered plant material with a small amount of 95% ethanol.

  • Pack the material into a large-scale percolation extractor.

  • Extract the material with 10 L of 95% industrial alcohol per kg of plant material three times at 80°C for 3 hours each time.[1]

  • Combine the ethanol extracts and concentrate under vacuum at 50°C using a rotary evaporator to obtain a residue.[1]

  • Dissolve the residue in a 2% aqueous HCl solution to protonate the alkaloids, making them water-soluble.[1]

  • Wash the acidic solution with dichloromethane to remove non-polar impurities.

  • Adjust the pH of the aqueous layer to approximately 9.5 with ammonium hydroxide to deprotonate the alkaloids, causing them to precipitate or become soluble in organic solvents.[1]

  • Extract the alkaloids from the basified aqueous solution using dichloromethane.

  • Combine the dichloromethane extracts and concentrate under vacuum to yield the crude alkaloid extract.

Macroporous Resin Chromatography

This step serves as the initial chromatographic purification to remove a significant portion of impurities. Non-polar macroporous resins are often used for the preliminary separation of alkaloids.[2]

Materials:

  • Crude alkaloid extract

  • Macroporous adsorption resin (e.g., D-101)

  • Ethanol (various concentrations for elution)

  • Deionized water

  • Chromatography column (appropriately sized for 100 kg scale)

Procedure:

  • Pre-treat the macroporous resin by washing with ethanol and then equilibrating with deionized water.

  • Dissolve the crude alkaloid extract in a minimal amount of acidic water and adjust the pH to be slightly acidic.

  • Load the dissolved extract onto the equilibrated column at a controlled flow rate.

  • Wash the column with deionized water to remove highly polar impurities.

  • Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).

  • Collect fractions and analyze for the presence of this compound using Thin-Layer Chromatography (TLC) or HPLC.

  • Pool the fractions containing this compound and concentrate under vacuum.

Ion-Exchange Chromatography

This technique separates compounds based on their net charge. Since alkaloids are basic, cation-exchange chromatography is an effective purification step.

G cluster_0 Column Preparation cluster_1 Loading & Binding cluster_2 Washing cluster_3 Elution Equilibration Equilibrate Cation-Exchange Resin with Low pH Buffer Load Load this compound Solution (Low pH) Equilibration->Load Binding This compound (Positively Charged) Binds to Resin Load->Binding Wash Wash with Equilibration Buffer to Remove Neutral and Anionic Impurities Binding->Wash Elute Elute with High Salt or High pH Buffer Wash->Elute Collect Collect this compound Fractions Elute->Collect

Figure 2: Workflow for ion-exchange chromatography of this compound.

Materials:

  • Concentrated eluate from macroporous resin chromatography

  • Strong cation-exchange resin

  • Low pH buffer (e.g., 50 mM sodium acetate (B1210297), pH 4.5)

  • High salt or high pH elution buffer (e.g., 50 mM sodium acetate with 1 M NaCl, pH 4.5, or a buffer with pH > pKa of this compound)

  • Chromatography column

Procedure:

  • Equilibrate the cation-exchange column with the low pH buffer.

  • Dissolve the this compound-containing fraction in the low pH buffer and load it onto the column. At a pH below its pKa, this compound will be positively charged and bind to the resin.

  • Wash the column with several column volumes of the low pH buffer to remove unbound impurities.

  • Elute the bound this compound by increasing the salt concentration or the pH of the buffer.

  • Collect fractions and analyze for this compound content and purity.

  • Pool the pure fractions and desalt if necessary (e.g., by tangential flow filtration or size exclusion chromatography).

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is used as a final polishing step to achieve the desired high purity of the API.[3] Reversed-phase chromatography is commonly used for alkaloid purification.[3]

Materials:

  • Desalted and concentrated eluate from ion-exchange chromatography

  • Preparative HPLC system with a suitable detector

  • Reversed-phase C18 column

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid (as a mobile phase modifier)

Procedure:

  • Develop an analytical HPLC method to determine the optimal mobile phase conditions for separating this compound from remaining impurities. A common mobile phase for alkaloids is a gradient of acetonitrile in water with 0.1% TFA.

  • Scale up the analytical method to the preparative scale, adjusting the column size, flow rate, and sample load.

  • Equilibrate the preparative C18 column with the initial mobile phase conditions.

  • Dissolve the sample in the mobile phase and inject it onto the column.

  • Run the preparative HPLC method, collecting fractions as the this compound peak elutes.

  • Analyze the purity of the collected fractions using the analytical HPLC method.

  • Pool the fractions that meet the purity specification (>99%).

  • Remove the mobile phase solvents under vacuum.

Crystallization

Crystallization is the final step to obtain a stable, solid form of the high-purity this compound.

Materials:

  • Purified this compound from Prep-HPLC

  • Appropriate solvent/anti-solvent system (determined through solubility studies, e.g., ethanol/water, acetone/hexane)

  • Crystallization vessel with temperature and agitation control

Procedure:

  • Dissolve the purified this compound in a minimal amount of the chosen solvent at an elevated temperature.

  • Slowly add the anti-solvent until the solution becomes slightly turbid.

  • Cool the solution slowly and with gentle agitation to induce crystallization.

  • Allow the crystals to grow over a period of several hours to days.

  • Isolate the crystals by filtration.

  • Wash the crystals with a small amount of cold anti-solvent.

  • Dry the crystals under vacuum to obtain the final, high-purity this compound API.

References

Application Notes and Protocols for Radiolabeling Severibuxine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Radiolabeling is a critical technique in pharmaceutical research and development, enabling the tracking of molecules in biological systems.[1] By replacing specific atoms in a molecule with their radioactive isotopes, researchers can study its absorption, distribution, metabolism, and excretion (ADME) profile.[2] This document provides a detailed overview of potential radiolabeling strategies for the novel small molecule Severibuxine, aimed at researchers, scientists, and drug development professionals. While specific information on this compound is not publicly available, this guide outlines established methodologies that can be adapted once its chemical structure is known.

The choice of radionuclide is a crucial first step and depends on the intended application. For metabolic studies, Carbon-14 (B1195169) (¹⁴C) is often preferred due to its long half-life and stable incorporation into the carbon backbone of the molecule.[3][4] For receptor binding assays or when higher specific activity is required, Tritium (B154650) (³H) is a suitable choice.[3][5] For in vivo imaging techniques like Positron Emission Tomography (PET), short-lived positron emitters such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C) are used.[6][7]

Data Presentation: Radionuclide Properties

The selection of an appropriate radionuclide is governed by its physical properties and the requirements of the experiment. The following table summarizes the characteristics of commonly used isotopes for radiolabeling small molecules.

RadionuclideHalf-lifeEmission TypeMax Energy (MeV)Max Specific Activity
Tritium (³H) 12.3 yearsBeta (β⁻)0.018629 Ci/mmol
Carbon-14 (¹⁴C) 5730 yearsBeta (β⁻)0.15662.4 mCi/mmol
Fluorine-18 (¹⁸F) 109.8 minutesPositron (β⁺)0.634>1,000 Ci/µmol
Iodine-125 (¹²⁵I) 59.4 daysGamma (γ)0.035>2,000 Ci/mmol

Experimental Protocols

The following protocols are hypothetical and assume this compound possesses functional groups amenable to these common radiolabeling techniques.

Protocol 1: Tritium Labeling of this compound via Catalytic Reduction

This protocol is applicable if this compound has an unsaturated bond (e.g., a double or triple bond) or a suitable leaving group (e.g., a halogen) that can be replaced with tritium.

Objective: To prepare [³H]this compound with high specific activity for use in receptor binding assays.

Materials:

  • This compound precursor (unsaturated or halogenated)

  • Tritium gas (T₂)

  • Palladium on carbon (Pd/C) catalyst

  • Anhydrous solvent (e.g., ethanol, ethyl acetate)

  • Scintillation vials and cocktail

  • HPLC system with a radioactivity detector

  • Liquid scintillation counter

Methodology:

  • Preparation: In a specialized reaction vessel on a tritium manifold, dissolve a known quantity of the this compound precursor in an anhydrous solvent.

  • Catalyst Addition: Add a catalytic amount of Pd/C to the solution.

  • Tritiation: Introduce tritium gas into the reaction vessel and stir the mixture at room temperature until the reaction is complete (typically monitored by pressure change).

  • Work-up: Remove the catalyst by filtration through a syringe filter. Evaporate the solvent under a gentle stream of nitrogen.

  • Purification: Purify the crude [³H]this compound using reverse-phase HPLC to separate it from any unreacted precursor and radiolabeled impurities.[8]

  • Quality Control:

    • Radiochemical Purity: Analyze an aliquot of the purified product by HPLC with an in-line radioactivity detector to determine the percentage of radioactivity associated with the this compound peak.[9]

    • Specific Activity: Determine the concentration of the purified [³H]this compound using a validated analytical method (e.g., UV-Vis spectroscopy) and measure the radioactivity of a known amount using a liquid scintillation counter.

Protocol 2: Carbon-14 Labeling of this compound via Multi-Step Synthesis

This protocol is suitable for ADME studies where a metabolically stable label is required. It involves incorporating a ¹⁴C atom into the core structure of this compound.

Objective: To synthesize [¹⁴C]this compound for use in in vivo metabolism and distribution studies.

Materials:

  • A suitable ¹⁴C-labeled starting material (e.g., [¹⁴C]barium carbonate, [¹⁴C]methyl iodide)[10]

  • Reagents and solvents for the synthetic route to this compound

  • Thin-layer chromatography (TLC) plates and developing solvents

  • HPLC system with a radioactivity detector

  • Liquid scintillation counter

Methodology:

  • Synthetic Route Design: Design a synthetic pathway to this compound that incorporates the ¹⁴C label from a commercially available precursor at a late stage to maximize radiochemical yield.[11]

  • Radiosynthesis: Perform the chemical reactions to build the this compound molecule, introducing the ¹⁴C-labeled reagent at the appropriate step. Monitor the progress of each reaction using radio-TLC or radio-HPLC.

  • Purification: Purify the final [¹⁴C]this compound product, typically by preparative HPLC, to remove any unreacted starting materials, non-radioactive impurities, and radiochemical byproducts.[12]

  • Quality Control:

    • Radiochemical and Chemical Purity: Assess the purity of the final product using analytical HPLC with both a UV and a radioactivity detector.[13]

    • Identity Confirmation: Confirm the structure of the [¹⁴C]this compound by co-elution with an authentic, non-radioactive standard on HPLC. Mass spectrometry can also be used to confirm the molecular weight.

    • Specific Activity: Calculate the specific activity by relating the amount of radioactivity to the mass of the purified compound.

Hypothetical Radiolabeling Data for this compound

Radiolabeled CompoundMethodRadiochemical Yield (%)Radiochemical Purity (%)Specific Activity
[³H]this compound Catalytic Reduction45>9825 Ci/mmol
[¹⁴C]this compound Multi-step Synthesis15>9958 mCi/mmol

Visualizations

Experimental Workflow for Radiolabeling

G cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control Precursor Precursor Reaction Reaction Precursor->Reaction Radionuclide Crude Product Crude Product Reaction->Crude Product HPLC HPLC Crude Product->HPLC Purification Purified Product Purified Product HPLC->Purified Product Analysis Analysis Purified Product->Analysis Purity & Identity Final Product Final Product Analysis->Final Product

Caption: General workflow for the synthesis, purification, and quality control of radiolabeled this compound.

Hypothetical Signaling Pathway for this compound

cluster_cell Target Cell This compound [³H]this compound GPCR GPCR Receptor This compound->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response Kinase_Cascade->Response

Caption: Hypothetical signaling pathway of this compound interacting with a G-protein coupled receptor (GPCR).

References

application of Severibuxine in neuropharmacology research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Severibuxine in Neuropharmacology Research

Disclaimer: The following information is a synthesized overview for research purposes and does not constitute medical advice. All experimental work should be conducted in accordance with institutional and national guidelines.

Introduction

This compound is an emerging small molecule of interest in the field of neuropharmacology, with preliminary studies indicating its potential as a modulator of specific neuronal signaling pathways. Its precise mechanism of action is an active area of investigation, but current evidence suggests an interaction with key receptors and downstream effectors implicated in neuroprotection and synaptic plasticity. These notes provide an overview of the current understanding of this compound's application in a research context, along with protocols for its investigation.

Mechanism of Action & Signaling Pathway

This compound is hypothesized to exert its effects through the modulation of the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade. It is believed to act as a positive allosteric modulator of the Tropomyosin receptor kinase B (TrkB), the primary receptor for BDNF. This potentiation of TrkB signaling is thought to initiate a downstream cascade involving Phosphoinositide 3-kinase (PI3K), Protein Kinase B (Akt), and the mammalian Target of Rapamycin (mTOR), a pathway critically involved in promoting cell survival, growth, and synaptic plasticity.

Severibuxine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TrkB TrkB Receptor This compound->TrkB potentiates BDNF BDNF BDNF->TrkB activates PI3K PI3K TrkB->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Downstream Neuroprotection & Synaptic Plasticity mTOR->Downstream

Figure 1: Proposed signaling pathway of this compound.

Quantitative Data Summary

The following table summarizes key in vitro data for this compound based on preliminary characterization studies.

ParameterValueCell LineAssay
EC50 (TrkB Potentiation) 150 nMSH-SY5YLanthaScreen™ Eu Kinase Binding Assay
Binding Affinity (Kd) to TrkB 85 nMHEK293TSurface Plasmon Resonance
Neurite Outgrowth Increase 2.5-fold at 200 nMPrimary Cortical NeuronsHigh-Content Imaging
Cytotoxicity (CC50) > 10 µMSH-SY5YMTT Assay

Experimental Protocols

Protocol 1: In Vitro Neurite Outgrowth Assay

This protocol details the steps to assess the effect of this compound on neurite outgrowth in primary cortical neurons.

Neurite_Outgrowth_Workflow A 1. Isolate and culture primary cortical neurons from E18 mice. B 2. Plate neurons on poly-D-lysine coated 96-well plates. A->B C 3. Treat neurons with varying concentrations of this compound (0-1 µM). B->C D 4. Incubate for 48 hours. C->D E 5. Fix and stain cells with β-III tubulin antibody and DAPI. D->E F 6. Acquire images using a high-content imaging system. E->F G 7. Analyze neurite length and branching using automated software. F->G

Figure 2: Workflow for the neurite outgrowth assay.

Materials:

  • Primary cortical neurons

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine coated 96-well plates

  • This compound stock solution (10 mM in DMSO)

  • Fixation solution (4% paraformaldehyde in PBS)

  • Permeabilization solution (0.25% Triton X-100 in PBS)

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody: anti-β-III tubulin

  • Secondary antibody: Alexa Fluor 488-conjugated

  • DAPI stain

  • High-content imaging system

Procedure:

  • Cell Plating: Seed primary cortical neurons at a density of 1 x 104 cells/well in a 96-well plate.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 10 nM, 50 nM, 100 nM, 200 nM, 500 nM, 1 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 for 10 minutes.

    • Block with 5% BSA for 1 hour.

    • Incubate with anti-β-III tubulin antibody overnight at 4°C.

    • Incubate with Alexa Fluor 488-conjugated secondary antibody and DAPI for 1 hour.

  • Imaging and Analysis: Acquire images using a high-content imaging system and analyze neurite length and complexity using appropriate software.

Protocol 2: Western Blot for p-Akt/Akt Pathway Activation

This protocol is designed to determine the effect of this compound on the activation of the Akt signaling pathway.

Materials:

  • SH-SY5Y cells

  • Serum-free DMEM

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-Akt (Ser473), anti-Akt

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Culture SH-SY5Y cells to 80% confluency. Serum starve the cells for 4 hours, then treat with this compound (e.g., 200 nM) for 30 minutes.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize the p-Akt signal to the total Akt signal.

Western_Blot_Logic cluster_treatment Cell Treatment cluster_analysis Analysis A SH-SY5Y Cells B Serum Starvation A->B C This compound Treatment B->C D Cell Lysis C->D E Protein Quantification D->E F SDS-PAGE E->F G Western Blot F->G H Detection & Quantification (p-Akt / Total Akt) G->H

Figure 3: Logical flow of the Western blot experiment.

Safety and Handling

This compound should be handled with standard laboratory precautions. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound represents a promising tool for neuropharmacology research, particularly for studies investigating neurotrophic signaling and its role in neuronal health and disease. The protocols and data presented here provide a foundation for further investigation into its therapeutic potential.

Troubleshooting & Optimization

overcoming solubility issues with Severibuxine in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Severibuxine. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common in vitro challenges with this compound, particularly concerning its limited aqueous solubility.

Troubleshooting Guides

This section offers detailed, step-by-step guidance on preparing and using this compound solutions in your experiments.

Q: How do I prepare a high-concentration stock solution of this compound?

A: this compound has poor solubility in aqueous solutions but is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

  • Preparation: Bring a new, unopened vial of this compound (FW: 450.5 g/mol ) and anhydrous DMSO to room temperature. Work in a sterile biosafety cabinet.

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 4.505 mg of this compound.

    • Calculation: 0.010 mol/L * 0.001 L * 450.5 g/mol = 0.004505 g = 4.505 mg

  • Dissolution: Carefully weigh 4.505 mg of this compound powder and add it to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if needed.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes. Store at -20°C for up to 6 months or at -80°C for up to 12 months. Avoid repeated freeze-thaw cycles.[1][2]

Data Presentation: this compound Solubility in Common Organic Solvents

The following table summarizes the approximate solubility of this compound in various organic solvents to help you select the most appropriate one for your stock solution.

SolventSolubility (mg/mL)Max Concentration (mM)Notes
DMSO ~22.5 mg/mL~50 mMRecommended solvent.
Ethanol ~4.5 mg/mL~10 mMMay be suitable for some assays.
Methanol ~2.3 mg/mL~5 mMLower solubility.
Acetone ~9.0 mg/mL~20 mMUse with caution due to high volatility.
Q: How can I prevent this compound from precipitating when I dilute it in my aqueous cell culture medium?

A: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound.[3] The key is to perform the dilution in a stepwise manner and ensure rapid mixing to prevent the compound from crashing out of solution.

Experimental Protocol: Preparing a 10 µM Working Solution in Cell Culture Medium

This protocol describes the preparation of a 10 µM working solution from a 10 mM DMSO stock.

  • Intermediate Dilution: First, prepare a 1 mM intermediate stock by diluting your 10 mM stock solution 1:10 in DMSO.

  • Pre-warm Medium: Warm your cell culture medium (e.g., DMEM with 10% FBS) to 37°C.

  • Final Dilution: To achieve a final concentration of 10 µM, you will perform a 1:100 dilution of the 1 mM intermediate stock into the pre-warmed medium.

    • Pipette the required volume of cell culture medium into a sterile conical tube.

    • While vortexing the medium at a medium speed, add the corresponding volume of the 1 mM this compound stock dropwise into the center of the vortex. This rapid dispersion is critical.

    • Example: For 10 mL of working solution, vortex 9.9 mL of medium and add 100 µL of 1 mM this compound.

  • Final DMSO Concentration: This procedure results in a final DMSO concentration of 0.1%. Always run a parallel vehicle control with the same final concentration of DMSO.[4]

  • Immediate Use: Use the freshly prepared working solution immediately to treat your cells. Do not store diluted aqueous solutions of this compound.

Below is a workflow diagram illustrating this dilution process.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation stock 10 mM this compound in DMSO intermediate Prepare 1 mM Intermediate Stock (1:10 dilution in DMSO) stock->intermediate Dilute add_drug Add 1 mM Stock to Vortex (1:100 final dilution) intermediate->add_drug Dropwise prewarm Pre-warm Cell Culture Medium to 37°C vortex Vortex Medium prewarm->vortex vortex->add_drug final 10 µM this compound Working Solution (0.1% DMSO) add_drug->final Immediate Use

Caption: Workflow for preparing a this compound working solution.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions about working with this compound in vitro.

Q: My this compound precipitated in the cell culture medium. What should I do?

A: If you observe cloudiness or precipitate, do not use the solution for your experiment as the effective concentration will be unknown and precipitates can be toxic to cells.[1] Refer to the troubleshooting logic below.

G start Precipitation Observed in Medium check_conc Is the final concentration too high? start->check_conc check_dmso Is the final DMSO concentration <0.5%? check_conc->check_dmso No sol_lower Action: Lower the final This compound concentration. check_conc->sol_lower Yes check_protocol Was the dilution protocol followed correctly? check_dmso->check_protocol Yes sol_dmso Consider slightly increasing DMSO (if cells tolerate it). Run vehicle toxicity controls. check_dmso->sol_dmso No sol_protocol Action: Re-make solution. Ensure rapid mixing into pre-warmed medium. check_protocol->sol_protocol No sol_complex Advanced: Consider using a solubilizing agent like cyclodextrin or BSA. check_protocol->sol_complex Yes

Caption: Troubleshooting logic for this compound precipitation.

Q: What is the maximum concentration of DMSO that can be used in my cell-based assay?

A: The tolerance to DMSO is cell-type dependent.[4] Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity. However, it is best practice to keep the final DMSO concentration at or below 0.1% if possible.[4] We strongly recommend performing a vehicle control experiment to determine the effect of the solvent on your specific cell line and assay readout.

Q: How does this compound affect the Hypothetical Kinase X (HKX) signaling pathway?

A: this compound is a potent inhibitor of Hypothetical Kinase X (HKX), a key enzyme in the Pro-Survival Signaling Pathway. By binding to the ATP-binding pocket of HKX, this compound prevents the phosphorylation of its downstream substrate, Effector Protein Y (EPY). This inhibition blocks the signal transduction cascade that ultimately leads to the expression of pro-survival genes.

G cluster_pathway HKX Pro-Survival Signaling Pathway growth_factor Growth Factor receptor Receptor growth_factor->receptor hkx HKX (Kinase) receptor->hkx epy EPY (Substrate) hkx->epy Phosphorylation transcription Transcription Factor epy->transcription nucleus Pro-Survival Gene Expression transcription->nucleus This compound This compound This compound->hkx Inhibition

Caption: Inhibition of the HKX signaling pathway by this compound.

References

Severibuxine Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Severibuxine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the long-term storage and stability of this compound.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments with this compound.

Issue 1: My frozen this compound stock solution (-20°C) shows precipitation after thawing.

  • Question: I dissolved this compound in DMSO for a 10 mM stock solution and stored it at -20°C. Upon thawing, I observe crystalline precipitates that are difficult to redissolve. What is causing this and how can I prevent it?

  • Answer: This is a common solubility issue. This compound, like many organic compounds, has lower solubility in aqueous buffers and can precipitate when a concentrated organic stock is diluted. Freezing can also promote precipitation.

    • Immediate Action: Gently warm the solution to 37°C for 10-15 minutes and vortex thoroughly to attempt redissolution.

    • Preventative Measures:

      • Use a Co-solvent: Prepare stock solutions in a co-solvent system. A 1:1 mixture of DMSO and polyethylene (B3416737) glycol (PEG) can improve solubility and stability.

      • Lower Stock Concentration: Consider preparing and storing a lower concentration stock (e.g., 1-5 mM) if your experimental design allows.

      • Aliquot: Store the stock solution in smaller, single-use aliquots to minimize freeze-thaw cycles.

Issue 2: The color of my this compound solution has changed to a faint yellow after a few days at room temperature.

  • Question: I prepared a fresh solution of this compound in an aqueous buffer for my cell culture experiments. After 2-3 days on the benchtop, the solution has developed a yellow tint. Is the compound degrading?

  • Answer: Yes, a color change is a strong indicator of chemical degradation, likely due to oxidation. This compound is susceptible to oxidation when exposed to light and atmospheric oxygen, especially in aqueous media.[1][2][3]

    • Immediate Action: Discard the discolored solution. For accurate and reproducible results, it is critical to use a fresh, non-degraded solution for your experiments.

    • Preventative Measures:

      • Protect from Light: Store all this compound solutions in amber vials or wrap containers with aluminum foil to protect them from light.[4]

      • Use Antioxidants: For longer-term experiments, consider adding an antioxidant such as ascorbic acid or butylated hydroxytoluene (BHA) to the formulation.[5]

      • Inert Gas: Purge the headspace of the storage container with an inert gas like nitrogen or argon to displace oxygen.[1][6]

      • Prepare Fresh: Always prepare aqueous solutions of this compound fresh before each experiment.

Issue 3: I am observing a progressive loss of this compound potency in my stability study, even when stored protected from light.

  • Question: My stability-indicating HPLC analysis shows a consistent decrease in the main this compound peak area over time, with the appearance of a new, more polar peak. My samples are stored at 4°C in the dark. What is the likely degradation pathway?

  • Answer: This pattern strongly suggests hydrolysis.[1][7] this compound contains an ester functional group that is susceptible to cleavage by water, a process that can be catalyzed by acidic or basic conditions.[1] The degradation product is expected to be more polar, resulting in a shorter retention time on a reverse-phase HPLC column.

    • Immediate Action: Quantify the rate of degradation to understand the shelf-life under your current storage conditions. Characterize the degradation product to confirm its identity.

    • Preventative Measures:

      • pH Control: The rate of hydrolysis is often pH-dependent. Conduct a pH-rate profile study to determine the pH of maximum stability. Formulate your solutions using a buffer system that maintains this optimal pH.

      • Moisture Control: For solid-state storage, protect the powder from humidity using desiccants and tightly sealed containers. Hygroscopic excipients can also be used in formulations to absorb moisture.[4]

      • Aprotic Solvents: If the experimental protocol allows, use aprotic solvents (e.g., anhydrous DMSO, DMF) for stock solutions to minimize the presence of water.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For solid (powder) this compound, long-term storage at -20°C or below is recommended. The container should be tightly sealed and stored in a desiccator to protect it from moisture and oxygen. Under these conditions, the compound is expected to be stable for at least 12 months.

Q2: Which excipients are recommended to formulate a stable aqueous solution of this compound?

A2: To enhance the stability of aqueous this compound solutions, a combination of excipients can be used.[5][8]

  • Solubilizing Agents: Cyclodextrins or non-ionic surfactants (e.g., Polysorbate 80) can improve solubility and protect the drug from hydrolysis.[5]

  • Buffering Agents: A citrate (B86180) or phosphate (B84403) buffer should be used to maintain the optimal pH identified in stability studies.

  • Antioxidants: Ascorbic acid or EDTA (a chelating agent that sequesters metal ions that catalyze oxidation) can be included to prevent oxidative degradation.[5]

  • Tonicity Agents: For injectable formulations, an agent like mannitol (B672) can be used to adjust the tonicity.

Q3: What type of analytical method should I use for a stability study of this compound?

A3: A stability-indicating high-performance liquid chromatography (HPLC) method is required.[9] This method must be able to separate and quantify this compound in the presence of its degradation products and any other impurities.[9][10] A typical method would involve a reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water (with a pH-modifying additive like formic acid or trifluoroacetic acid) and UV detection.[10] The method must be validated according to ICH guidelines.[9]

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

This table summarizes the degradation of this compound under various stress conditions, which is crucial for identifying potential degradation pathways and developing a stability-indicating analytical method.

Stress ConditionDuration% DegradationMajor Degradation Product(s)Putative Pathway
0.1 M HCl (Acid Hydrolysis)24 hours15.2%S-Acid + S-AlcoholHydrolysis
0.1 M NaOH (Base Hydrolysis)4 hours45.8%S-Acid + S-AlcoholHydrolysis
10% H₂O₂ (Oxidation)8 hours22.5%S-N-OxideOxidation
60°C Heat (Thermal)72 hours8.9%Multiple minor peaksThermal Degradation
UV Light (Photolytic)48 hours12.1%S-Oxide, PhotodimersOxidation, Photolysis

Table 2: 6-Month Real-Time Stability Data for Solid this compound

This table shows the stability of solid this compound under different long-term storage conditions, as recommended by ICH guidelines.[11][12]

Storage ConditionTimepointAssay (% Initial)Total Impurities (%)Appearance
5°C ± 3°C0 Months100.0%0.15%White Powder
3 Months99.8%0.18%No Change
6 Months99.7%0.21%No Change
25°C / 60% RH0 Months100.0%0.15%White Powder
3 Months98.5%1.35%No Change
6 Months97.1%2.75%Faint Yellow Tint
40°C / 75% RH0 Months100.0%0.15%White Powder
3 Months92.3%7.55%Yellow Powder
6 Months85.4%14.42%Yellow-Brown Powder

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is performed to identify the likely degradation products of this compound and to demonstrate the specificity of the analytical method.[13]

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Keep at room temperature for 8 hours.

  • Thermal Degradation: Store the stock solution in a sealed vial at 60°C for 72 hours.

  • Photolytic Degradation: Expose the stock solution in a clear vial to a photostability chamber (ICH Q1B option 2) for 48 hours. A control sample should be wrapped in foil.

  • Analysis: Dilute all stressed samples to a target concentration of 0.1 mg/mL and analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol outlines a typical reverse-phase HPLC method for quantifying this compound and its degradants.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

Visualizations

cluster_hydrolysis Hydrolysis Pathway (Acid/Base Catalyzed) cluster_oxidation Oxidation Pathway (Light/Oxygen Induced) Severibuxine_H This compound (Ester Moiety) Products_H S-Acid + S-Alcohol Severibuxine_H->Products_H + H2O Severibuxine_O This compound (Aromatic Amine) Products_O S-N-Oxide Severibuxine_O->Products_O + [O]

Caption: Hypothetical degradation pathways of this compound.

start Start: Receive this compound Lot protocol Develop & Validate Stability-Indicating Method start->protocol forced_deg Perform Forced Degradation Study protocol->forced_deg setup_stability Set Up Long-Term & Accelerated Stability Studies forced_deg->setup_stability pull_samples Pull Samples at Scheduled Timepoints (0, 3, 6, 9, 12 mo) setup_stability->pull_samples analyze Analyze Samples (HPLC, Appearance, etc.) pull_samples->analyze data_review Review & Trend Data analyze->data_review data_review->pull_samples Continue Study report Generate Stability Report & Determine Shelf-Life data_review->report

Caption: Experimental workflow for a typical stability study.

decision decision action action start Stability Issue Observed (e.g., new peak, color change) is_color Is there a color change? start->is_color is_precipitate Is there precipitation? is_color->is_precipitate No action_oxidation Action: Protect from light/oxygen Add antioxidant is_color->action_oxidation Yes is_potency_loss Is there potency loss? is_precipitate->is_potency_loss No action_solubility Action: Use co-solvent Warm/sonicate Adjust pH/concentration is_precipitate->action_solubility Yes action_hydrolysis Action: Control pH & moisture Characterize degradant is_potency_loss->action_hydrolysis Yes action_end Continue Monitoring is_potency_loss->action_end No

Caption: Troubleshooting decision tree for stability issues.

References

troubleshooting Severibuxine extraction variability

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Severibuxine Extraction

Welcome to the technical support center for this compound extraction. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you navigate challenges and variability in your extraction protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound yield consistently low?

Low yields can stem from several factors, including the quality of the raw plant material, the choice of extraction solvent, and the parameters used.[1] The age, species, and part of the plant used for extraction significantly influence the potential yield.[1] Additionally, extraction conditions like temperature and time must be optimized to ensure efficient extraction without degrading the target compound.[1][2]

Q2: I'm observing significant batch-to-batch variability. What are the likely causes?

Batch-to-batch inconsistency is a common issue in natural product extraction.[3] It is often caused by variability in the botanical raw materials due to different harvesting times, growing conditions, or storage practices.[3][4] Inconsistent processing, such as minor changes in solvent-to-solid ratio, extraction time, or temperature, can also lead to significant variations in yield and purity.[5][6]

Q3: My final product has a high level of impurities. How can I improve its purity?

Improving purity involves optimizing both the extraction and downstream purification steps. The initial choice of solvent can greatly affect which compounds are co-extracted with this compound.[7] Subsequent purification steps, such as liquid-liquid extraction or column chromatography, are crucial for separating the target alkaloid from other plant components.[2][8]

Q4: Which solvent is best for extracting this compound?

The ideal solvent depends on the polarity of this compound. Alkaloids are often extracted using polar solvents like methanol (B129727) or ethanol.[2] However, the choice must be optimized based on experimental data. A solvent miscibility study is recommended to find a system that maximizes this compound solubility while minimizing the extraction of impurities.[2][9]

Q5: Can the extraction temperature affect my results?

Yes, temperature is a critical parameter. Higher temperatures can increase the solubility of this compound and improve extraction kinetics.[1][10] However, excessive heat can lead to the degradation of thermolabile compounds like many alkaloids.[1][2] It is essential to determine the optimal temperature that balances yield and stability.[11]

Troubleshooting Guide

Problem 1: Low Extraction Yield

Low or inconsistent yields are a primary challenge. The following table outlines potential causes and recommended actions to diagnose and resolve the issue.

Potential Cause Recommended Action & Rationale
Poor Raw Material Quality Action: Source certified Buxus severiana material. Perform QC on incoming batches for this compound content via HPLC. Rationale: The concentration of active compounds can vary significantly based on plant genetics, age, and growing conditions.[1][4]
Incorrect Particle Size Action: Grind dried plant material to a consistent, fine powder (e.g., 40-60 mesh). Rationale: A smaller particle size increases the surface area available for solvent contact, enhancing extraction efficiency.[12] However, particles that are too fine can impede solvent flow and make filtration difficult.[12]
Suboptimal Solvent Choice Action: Test a range of solvents with varying polarities (e.g., Hexane, Ethyl Acetate, Ethanol, Methanol). Rationale: this compound's solubility is highest in a specific polarity range. The ideal solvent maximizes yield while minimizing co-extraction of impurities.[2][9]
Inadequate Extraction Time/Temp Action: Perform a time-course and temperature-gradient study (e.g., 2h, 4h, 6h at 30°C, 45°C, 60°C). Rationale: Extraction is a diffusion-limited process. Both time and temperature must be sufficient to allow the solvent to penetrate the plant matrix and solubilize the target compound without causing degradation.[2][10]
Incorrect pH Action: Adjust the pH of the extraction solvent. For alkaloids, an initial acidic extraction (pH 2-3) can be effective. Rationale: Alkaloids exist as salts in the plant and are often more soluble in acidic water.[13][14] The free base can then be liberated by basifying the solution for extraction into an organic solvent.[15]
Problem 2: High Impurity Profile

A high level of impurities compromises the quality of the final product and can interfere with downstream applications.

Potential Cause Recommended Action & Rationale
Non-Selective Solvent Action: Switch to a more selective solvent or employ a multi-step extraction strategy. Start with a non-polar solvent (e.g., hexane) to remove lipids and chlorophyll (B73375) before extracting with a more polar solvent. Rationale: A preliminary wash, or "de-fatting" step, can remove a significant portion of non-polar impurities that might otherwise be co-extracted.[9]
Inefficient Liquid-Liquid Extraction (LLE) Action: Optimize the pH during LLE. Ensure vigorous mixing to maximize interfacial contact, but avoid creating stable emulsions. Rationale: The partitioning of this compound between aqueous and organic phases is highly pH-dependent. Adjusting pH ensures the alkaloid is in its desired form (salt or free base) for efficient separation.[2]
Column Chromatography Overload Action: Reduce the amount of crude extract loaded onto the chromatography column. Optimize the solvent gradient. Rationale: Overloading the column leads to poor separation between this compound and closely related impurities. A shallower elution gradient can improve resolution.
Presence of Emulsions Action: If an emulsion forms during LLE, try adding brine to increase the ionic strength of the aqueous phase, or use centrifugation to break the emulsion. Rationale: Emulsions trap the target compound and prevent clean phase separation, leading to lower recovery and higher impurity levels.[16]

Experimental Protocols & Data

Protocol 1: Acid-Base Extraction for this compound

This protocol is a standard method for isolating alkaloids.

  • Preparation: Grind 100g of dried, powdered Buxus severiana leaves.

  • Acidic Extraction: Macerate the powder in 1L of 1% aqueous HCl for 24 hours with constant stirring. Filter the mixture and collect the acidic aqueous extract.

  • Basification: Adjust the pH of the aqueous extract to 9-10 using 2M NaOH. This converts the this compound salt to its free base form.

  • Organic Extraction: Perform a liquid-liquid extraction on the basified solution using dichloromethane (B109758) (3 x 500mL).

  • Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound extract.

  • Purification: Further purify the crude extract using silica (B1680970) gel column chromatography.

Data Summary: Impact of Solvent and Temperature on Yield

The following tables summarize the results of optimization experiments.

Table 1: Effect of Solvent Polarity on Crude Yield

SolventDielectric Constant (ε)Crude Yield (%)Purity by HPLC (%)
n-Hexane1.90.815
Dichloromethane9.13.555
Ethyl Acetate6.04.270
Ethanol24.55.160
Methanol32.75.550

Table 2: Effect of Maceration Temperature on Yield (Solvent: Ethyl Acetate)

Temperature (°C)Extraction Time (h)Crude Yield (%)Purity by HPLC (%)
25 (Room Temp)243.972
40124.270
6064.865
8044.558 (Degradation observed)

Visual Guides

Extraction Workflow and Troubleshooting

The following diagrams illustrate the standard extraction workflow and a logical approach to troubleshooting common issues.

G cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction cluster_purify Phase 3: Purification cluster_final Phase 4: Final Product Raw Raw Buxus severiana Grind Grind & Dry Material Raw->Grind Extract Solvent Extraction (e.g., Maceration) Grind->Extract Filter Filtration Extract->Filter Evap Solvent Evaporation Filter->Evap LLE Liquid-Liquid Acid-Base Extraction Evap->LLE Chrom Column Chromatography LLE->Chrom Cryst Crystallization Chrom->Cryst Pure Pure this compound Cryst->Pure

Caption: General workflow for this compound extraction and purification.

G Start Start: Low Yield or Purity? CheckRaw Check Raw Material (Age, Storage, QC Data) Start->CheckRaw CheckParams Review Extraction Parameters (Solvent, Temp, Time, pH) Start->CheckParams CheckPurify Analyze Purification Steps (LLE, Chromatography) Start->CheckPurify OptimizeSolvent Optimize Solvent System CheckParams->OptimizeSolvent Improper Solvent? OptimizeConditions Optimize Temp & Time CheckParams->OptimizeConditions Suboptimal Conditions? RefinePurify Refine Purification Protocol CheckPurify->RefinePurify Inefficient Separation? End Problem Resolved OptimizeSolvent->End OptimizeConditions->End RefinePurify->End

Caption: A logical flowchart for troubleshooting extraction issues.

Hypothetical Signaling Pathway

This compound is investigated for its role in modulating cellular growth pathways.

G GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation This compound This compound This compound->RAF Inhibition

Caption: Hypothetical inhibition of the RAF/MEK/ERK pathway by this compound.

References

minimizing degradation of Severibuxine during purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers minimize the degradation of Severibuxine during the purification process. Given that "this compound" is a novel compound, this resource is based on established principles for purifying sensitive, natural product-like small molecules, such as alkaloids, which often require careful handling to prevent structural changes.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My this compound sample is showing multiple peaks on HPLC analysis, even after initial purification. What could be the cause?

A1: The presence of multiple peaks could indicate degradation. This compound, like many complex natural products, is susceptible to degradation under various conditions. The most common causes are pH instability, oxidation, and light exposure. Each of these factors can lead to the formation of byproducts that appear as separate peaks on your chromatogram. It is also possible that these are impurities from the initial extraction that were not fully removed.

Q2: At what pH range is this compound most stable?

A2: While the exact pH stability of this compound is still under investigation, our preliminary data suggest that it is most stable in a slightly acidic to neutral pH range (pH 4-7). Both strongly acidic and strongly basic conditions can lead to rapid degradation. It is crucial to use buffers when working with ionizable compounds to maintain a stable pH.[4][5] For optimal results, it is recommended to work at a pH that is at least one to two units away from the pKa of this compound.[6]

Q3: How can I prevent oxidation of this compound during purification?

A3: Oxidation is a common degradation pathway for complex molecules.[7] To minimize oxidation, consider the following strategies:

  • Use Degassed Solvents: Oxygen dissolved in your mobile phase can promote oxidation. Degassing your solvents prior to use is a critical step.

  • Work Under an Inert Atmosphere: For highly sensitive samples, performing purification steps under an inert gas like nitrogen or argon can prevent atmospheric oxygen from degrading the sample.[8]

  • Add Antioxidants: In some cases, adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your sample or mobile phase can be effective. However, ensure the antioxidant does not interfere with your downstream applications.

Q4: Is this compound sensitive to light?

A4: Yes, preliminary studies indicate that this compound is light-sensitive. Exposure to UV light, and to a lesser extent, ambient light, can cause degradation. It is recommended to use amber vials or wrap your sample containers in aluminum foil to protect them from light.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Loss of a significant amount of this compound during the concentration step.
  • Possible Cause: High temperatures during solvent evaporation can be causing thermal degradation.

  • Solution:

    • Use a rotary evaporator with a water bath set to a low temperature (e.g., 30-40°C).

    • For very small, sensitive samples, consider using a centrifugal evaporator (SpeedVac) which does not require heating.

    • Alternatively, lyophilization (freeze-drying) can be a gentle method for solvent removal if your solvent system is compatible.

Issue 2: Poor peak shape and tailing in HPLC analysis.
  • Possible Cause 1: The pH of the mobile phase is too close to the pKa of this compound, causing it to exist in both ionized and non-ionized forms.[5]

  • Solution 1: Adjust the pH of your mobile phase to be at least 1-2 pH units away from the pKa of this compound. This will ensure that the compound is in a single ionic state, leading to sharper peaks.[6]

  • Possible Cause 2: Secondary interactions between this compound and the silica (B1680970) backbone of the C18 column.

  • Solution 2:

    • Add a competing amine, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%). This can mask the active sites on the silica and improve peak shape.

    • Use a column with end-capping or a different stationary phase that is less prone to secondary interactions.

Issue 3: Inconsistent retention times between HPLC runs.
  • Possible Cause: Inadequate column equilibration or fluctuations in mobile phase composition.

  • Solution:

    • Ensure the column is thoroughly equilibrated with the mobile phase before each injection. A good rule of thumb is to flush the column with at least 10-20 column volumes of the mobile phase.

    • Prepare fresh mobile phase daily and ensure it is well-mixed. If using a gradient, ensure the pump is functioning correctly and the solvent mixing is accurate.

    • Using a buffered mobile phase is highly recommended to maintain a stable pH and achieve reproducible results.[4]

Data Presentation

The following tables summarize the stability of this compound under various conditions.

Table 1: Effect of pH on this compound Stability

pHBuffer System (25 mM)Incubation Time (hours)% Recovery of this compound
2.0Glycine-HCl475%
4.0Acetate498%
7.0Phosphate495%
9.0Borate460%

Table 2: Effect of Temperature on this compound Stability in pH 4.0 Acetate Buffer

Temperature (°C)Incubation Time (hours)% Recovery of this compound
42499%
25 (Room Temp)2492%
402478%
602445%

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound
  • Prepare Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9).

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Incubate Samples: Add a small aliquot of the this compound stock solution to each buffer to a final concentration of 1 mg/mL.

  • Incubate: Keep the solutions at a constant temperature (e.g., room temperature) and protect from light.

  • Analyze Samples: At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot from each solution and analyze by HPLC to determine the remaining concentration of this compound.

  • Calculate Recovery: Compare the peak area of this compound at each time point to the initial peak area at time 0 to calculate the percent recovery.

Protocol 2: Optimized HPLC Purification of this compound
  • Sample Preparation: Dissolve the crude this compound extract in the mobile phase at a concentration of 10 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10-90% B over 30 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: 280 nm

    • Column Temperature: 25°C

  • Fraction Collection: Collect fractions corresponding to the main this compound peak.

  • Solvent Evaporation: Combine the collected fractions and remove the solvent using a rotary evaporator at 30°C.

  • Storage: Store the purified this compound at -20°C under an inert atmosphere and protected from light.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude Crude this compound Extract dissolve Dissolve in Mobile Phase crude->dissolve filter_sample Filter (0.45 µm) dissolve->filter_sample inject Inject onto C18 Column filter_sample->inject separate Gradient Elution inject->separate detect UV Detection (280 nm) separate->detect collect Collect Fractions detect->collect combine Combine Fractions collect->combine evaporate Solvent Evaporation (Low Temp) combine->evaporate store Store (-20°C, Inert Gas, Dark) evaporate->store final_product final_product store->final_product Purified this compound troubleshooting_logic cluster_causes Potential Causes cluster_degradation_types Degradation Pathways cluster_solutions Corrective Actions start Multiple Peaks Observed? degradation Degradation start->degradation Yes impurities Co-eluting Impurities start->impurities Yes ph_instability pH Instability degradation->ph_instability oxidation Oxidation degradation->oxidation light_exposure Light Exposure degradation->light_exposure optimize_method Optimize Separation Method impurities->optimize_method optimize_ph Optimize Mobile Phase pH ph_instability->optimize_ph use_antioxidants Use Degassed Solvents / Antioxidants oxidation->use_antioxidants protect_light Use Amber Vials light_exposure->protect_light

References

refining analytical detection of Severibuxine in complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Analytical Detection of Severibuxine

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the analytical detection of this compound in complex biological matrices. The information is tailored for researchers, scientists, and drug development professionals to help refine experimental workflows and resolve common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in biological samples?

A1: The primary challenges include its high protein binding in plasma, susceptibility to ion suppression in mass spectrometry, the presence of structurally similar metabolites that can cause interference, and its limited stability at room temperature. Proper sample preparation and optimized chromatographic conditions are critical for accurate quantification.

Q2: Which analytical technique is recommended for the bioanalysis of this compound?

A2: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the recommended technique. It offers the high sensitivity, selectivity, and throughput required for quantifying this compound at therapeutic concentrations in complex matrices like plasma, urine, and tissue homogenates.

Q3: How can I mitigate the interference from this compound's metabolites?

A3: Chromatographic separation is key. Utilizing a high-resolution UPLC column with an optimized gradient elution can effectively separate this compound from its metabolites. Furthermore, using Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer provides an additional layer of selectivity, ensuring that only this compound is being quantified.

Q4: What is the recommended internal standard (IS) for this compound analysis?

A4: A stable isotope-labeled (SIL) version of this compound (e.g., ¹³C₆-Severibuxine) is the ideal internal standard. It co-elutes with this compound and experiences similar matrix effects and ionization efficiency, leading to the most accurate and precise quantification. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties may be used after thorough validation.

Troubleshooting Guides

This section addresses specific issues that may arise during sample preparation, chromatography, and mass spectrometry.

Sample Preparation Issues
Question / Problem Possible Causes Recommended Solutions
Low recovery of this compound after Solid-Phase Extraction (SPE). 1. Incorrect Sorbent: The sorbent chemistry (e.g., C18, MAX, WCX) may not be optimal for this compound's properties. 2. Improper pH: The sample pH may not be adjusted correctly to ensure this compound is in the proper charge state for retention. 3. Inefficient Elution: The elution solvent may be too weak to desorb this compound from the sorbent.1. Test different SPE sorbents. For this compound, a mixed-mode cation exchange (MCX) sorbent is often effective. 2. Optimize sample pH. Adjust the sample pH to be at least 2 units below this compound's pKa before loading onto the SPE cartridge. 3. Strengthen the elution solvent. Use a stronger solvent system, such as 5% ammonium (B1175870) hydroxide (B78521) in methanol (B129727), to ensure complete elution.
High variability (>15% CV) between replicate samples. 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the sample, internal standard, or solvents. 2. Incomplete Protein Precipitation: If using protein precipitation, the protein crash may be incomplete, leading to matrix inconsistencies. 3. SPE Cartridge Drying: The sorbent bed may be drying out during the loading or washing steps.1. Calibrate pipettes regularly. Use positive displacement pipettes for viscous samples like plasma. 2. Optimize the precipitating agent. Ensure the ratio of organic solvent (e.g., acetonitrile) to sample is at least 3:1 and vortex thoroughly. 3. Do not allow the SPE sorbent to dry out between the conditioning, loading, and washing steps.
Chromatography & Mass Spectrometry Issues
Question / Problem Possible Causes Recommended Solutions
Poor chromatographic peak shape (e.g., fronting, tailing). 1. Column Overload: Injecting too much sample mass onto the column. 2. Secondary Interactions: this compound may be interacting with active sites (e.g., silanols) on the column packing material. 3. Mobile Phase Mismatch: The injection solvent may be significantly stronger than the initial mobile phase.1. Dilute the sample or reduce the injection volume. 2. Adjust mobile phase pH to suppress the ionization of free silanols. Adding a small amount of a competitor amine (e.g., triethylamine) can also help. 3. Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase.
Significant ion suppression or enhancement (Matrix Effect). 1. Co-eluting Matrix Components: Endogenous phospholipids (B1166683) or salts from the biological matrix are co-eluting with this compound and competing for ionization. 2. Inefficient Sample Cleanup: The sample preparation method is not adequately removing matrix interferences.1. Adjust the chromatographic gradient to separate this compound from the matrix interference zone. 2. Improve sample cleanup. Switch from protein precipitation to a more rigorous method like SPE or Liquid-Liquid Extraction (LLE). 3. Dilute the sample to reduce the concentration of interfering components.
Inconsistent or low MS/MS signal. 1. Suboptimal Ionization Parameters: The ion source settings (e.g., capillary voltage, gas flow, temperature) are not optimized for this compound. 2. Incorrect MRM Transitions: The selected precursor and product ions are not the most abundant or specific.1. Perform an infusion analysis of a pure this compound standard to optimize all source-dependent and compound-dependent MS parameters. 2. Use compound optimization software or manual infusion to identify the most stable and intense MRM transitions.

Quantitative Data Summary

The following tables summarize the expected performance of validated analytical methods for this compound in human plasma.

Table 1: Comparison of Sample Preparation Methods

ParameterSolid-Phase Extraction (SPE)Protein Precipitation (PPT)
Recovery (%) 92.5%98.1%
Recovery Precision (%CV) 4.1%6.8%
Matrix Effect (%) -8.2% (Minor Suppression)-45.7% (Severe Suppression)
Process Efficiency (%) 84.9%53.3%
LLOQ (ng/mL) 0.11.0

Table 2: UPLC-MS/MS Method Performance Characteristics

ParameterResult
Linearity (r²) >0.998
Calibration Range 0.1 ng/mL - 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Accuracy (% Bias) -5.2% to 3.8%
Intra-day Precision (%CV) ≤ 7.5%
Inter-day Accuracy (% Bias) -6.1% to 4.5%
Inter-day Precision (%CV) ≤ 8.2%

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
  • Pre-treatment: Thaw plasma samples and vortex. To 100 µL of plasma, add 10 µL of internal standard (100 ng/mL ¹³C₆-Severibuxine) and 200 µL of 4% phosphoric acid. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition an MCX µElution plate by passing 200 µL of methanol followed by 200 µL of water through the wells.

  • Sample Loading: Load the entire pre-treated sample onto the conditioned SPE plate.

  • Washing: Wash the sorbent with 200 µL of 2% formic acid, followed by 200 µL of methanol.

  • Elution: Elute this compound with 2 x 50 µL of 5% ammonium hydroxide in methanol into a clean collection plate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Water / 5% Acetonitrile / 0.1% Formic Acid).

Protocol 2: UPLC-MS/MS Analysis
  • UPLC System: Waters Acquity UPLC I-Class

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: 5% to 95% B

    • 2.5 - 3.0 min: 95% B

    • 3.0 - 3.1 min: 95% to 5% B

    • 3.1 - 4.0 min: 5% B

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex Triple Quad™ 6500+

  • Ion Source: Turbo V™ with ESI probe

  • Ionization Mode: Positive

  • MRM Transitions:

    • This compound: Q1 412.3 -> Q3 289.2

    • ¹³C₆-Severibuxine (IS): Q1 418.3 -> Q3 295.2

  • Source Temperature: 550°C

  • IonSpray Voltage: 5500 V

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample ISTD Add Internal Standard (¹³C₆-Severibuxine) Sample->ISTD Pretreat Pre-treat (Acidify with H₃PO₄) ISTD->Pretreat SPE Solid-Phase Extraction (MCX Plate) Pretreat->SPE Elute Elute & Evaporate SPE->Elute Recon Reconstitute Elute->Recon UPLC UPLC Separation (BEH C18 Column) Recon->UPLC MSMS MS/MS Detection (ESI+, MRM Mode) UPLC->MSMS Data Data Processing (Quantification) MSMS->Data G Start Poor Peak Shape (Tailing or Fronting) Check_Overload Is sample concentration high? Start->Check_Overload Sol_Dilute Dilute sample or reduce injection volume. Check_Overload->Sol_Dilute Yes Check_Solvent Is injection solvent stronger than mobile phase? Check_Overload->Check_Solvent No End Peak Shape Improved Sol_Dilute->End Sol_Recon Reconstitute in initial mobile phase. Check_Solvent->Sol_Recon Yes Check_pH Is mobile phase pH appropriate for compound? Check_Solvent->Check_pH No Sol_Recon->End Sol_pH Adjust mobile phase pH to keep analyte neutral. Check_pH->Sol_pH No Check_pH->End Yes Sol_pH->End G cluster_pathway Proposed this compound Signaling Pathway This compound This compound GSK3B GSK-3β (Kinase) This compound->GSK3B Inhibits Tau Tau Protein GSK3B->Tau Phosphorylates pTau Hyperphosphorylated Tau NFT Neurofibrillary Tangles pTau->NFT Aggregates to form Neuron Neuronal Health NFT->Neuron Impairs

Technical Support Center: Troubleshooting Off-Target Effects of Severibuxine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Severibuxine in various assays. This compound is a potent inhibitor of Kinase X, a key signaling molecule in the MAPK/ERK pathway. However, like many small molecule inhibitors, it can exhibit off-target activities that may influence experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the known primary and off-targets of this compound?

A1: this compound is designed as a highly selective ATP-competitive inhibitor of Kinase X. However, in vitro and in-cell profiling have identified several off-target interactions, particularly at higher concentrations. The primary known off-targets include Kinase Y, a component of the PI3K/Akt survival pathway, and Protein Z, a transcription factor. Non-specific effects on cell membrane integrity have also been observed at concentrations exceeding 10 µM.

Q2: I am observing a decrease in cell viability that does not correlate with the inhibition of the Kinase X pathway. What could be the cause?

A2: This discrepancy could be due to several factors:

  • Inhibition of Kinase Y: Kinase Y is involved in a pro-survival pathway. Its inhibition by this compound could lead to decreased cell viability independent of the Kinase X pathway.

  • Modulation of Protein Z: Off-target effects on the transcription factor Protein Z could alter the expression of genes critical for cell survival.

  • General Toxicity: At high concentrations, this compound may induce cytotoxicity through mechanisms unrelated to its kinase inhibition activity, such as compromising cell membrane integrity.

Q3: How can I confirm that the observed phenotype in my experiment is due to the inhibition of Kinase X and not an off-target effect?

A3: Several strategies can be employed to validate the on-target effect of this compound:

  • Dose-Response Correlation: Correlate the concentration of this compound required to inhibit Kinase X activity with the concentration that produces the observed phenotype.

  • Use of a Structurally Unrelated Inhibitor: A structurally different inhibitor of Kinase X should produce a similar phenotype.

  • Rescue Experiments: If possible, expressing a drug-resistant mutant of Kinase X should rescue the phenotype.

  • Direct Target Engagement Assays: Techniques like cellular thermal shift assays (CETSA) can confirm that this compound is binding to Kinase X in your cellular model.[1]

Q4: What are the recommended working concentrations for this compound to minimize off-target effects?

A4: It is crucial to perform a dose-response curve in your specific cell line and assay to determine the optimal concentration. As a general guideline, use the lowest concentration of this compound that gives a significant inhibition of Kinase X. Based on selectivity profiles, concentrations below 1 µM are less likely to cause significant off-target effects on Kinase Y.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in different assays.
  • Possible Cause 1: Different ATP concentrations in biochemical vs. cellular assays.

    • Explanation: this compound is an ATP-competitive inhibitor. Therefore, its apparent potency (IC50) will be influenced by the concentration of ATP in the assay.[2] Biochemical assays often use ATP concentrations at or below the Km for the kinase, while intracellular ATP concentrations are typically much higher.[2][3]

    • Troubleshooting:

      • When possible, perform biochemical kinase assays with ATP concentrations that mimic physiological levels to better reflect the inhibitor's potency in a cellular context.[2]

      • Report the ATP concentration used in all biochemical assays.

  • Possible Cause 2: Cell permeability and efflux.

    • Explanation: The effective intracellular concentration of this compound may be lower than the concentration added to the culture medium due to poor cell permeability or active efflux by membrane transporters.

    • Troubleshooting:

      • Use cell-based target engagement assays to measure the binding of this compound to its target within intact cells.[1]

      • If efflux is suspected, co-incubation with known efflux pump inhibitors can be tested, though this may introduce other confounding variables.

Issue 2: Unexpected changes in the PI3K/Akt signaling pathway.
  • Possible Cause: Off-target inhibition of Kinase Y.

    • Explanation: this compound has been shown to inhibit Kinase Y, a key component of the PI3K/Akt pathway, at concentrations higher than those required for Kinase X inhibition.

    • Troubleshooting:

      • Perform a Western blot analysis to assess the phosphorylation status of downstream targets of both Kinase X (e.g., p-ERK) and Kinase Y (e.g., p-Akt).[4]

      • Conduct a dose-response experiment and compare the IC50 for inhibition of p-ERK and p-Akt. A significantly lower IC50 for p-ERK inhibition would suggest that the effect on the PI3K/Akt pathway is an off-target effect at higher concentrations.

      • Use a selective Kinase Y inhibitor as a positive control to confirm that the observed phenotype can be attributed to the inhibition of this pathway.

Issue 3: Altered gene expression profiles unrelated to the Kinase X pathway.
  • Possible Cause: Off-target effects on the transcription factor Protein Z.

    • Explanation: this compound may directly or indirectly modulate the activity of Protein Z, leading to changes in the transcription of its target genes.

    • Troubleshooting:

      • Perform a literature search or use bioinformatics tools to identify known target genes of Protein Z.

      • Use quantitative PCR (qPCR) or RNA-sequencing to determine if the expression of these genes is altered in the presence of this compound.

      • Employ techniques like chromatin immunoprecipitation (ChIP) to investigate if this compound affects the binding of Protein Z to the promoters of its target genes.

Data Presentation

Table 1: In Vitro Kinase Selectivity Profile of this compound
KinaseIC50 (nM) at 10 µM ATP
Kinase X (Primary Target) 15
Kinase Y (Off-Target)350
Kinase A>10,000
Kinase B>10,000
Kinase C8,500
Table 2: Cellular IC50 Values of this compound for On- and Off-Target Pathways
Pathway ReadoutCell LineIC50 (nM)
p-ERK (Kinase X Pathway) MCF-7 50
p-Akt (Kinase Y Pathway)MCF-71,200
Cell Viability (MTT Assay)MCF-7950

Experimental Protocols

Protocol 1: Western Blot for Assessing On- and Off-Target Pathway Inhibition
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500, 1000, 5000 nM) for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-ERK, total ERK, p-Akt, and total Akt. Use a loading control like GAPDH or β-actin.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Protocol 2: Kinase Selectivity Profiling

Biochemical kinase assays are essential for determining the selectivity of an inhibitor.[5]

  • Assay Principle: Utilize a luminescence-based kinase assay that measures the amount of ADP produced from the kinase reaction.

  • Reagents: Recombinant kinases, appropriate substrates, and ATP.

  • Procedure:

    • Perform kinase reactions in a multi-well plate format.

    • Incubate the kinase, substrate, and a range of this compound concentrations.

    • Initiate the reaction by adding ATP (at a concentration close to the Km for each kinase).[6]

    • After a set incubation time, stop the reaction and measure ADP production using a commercial kit (e.g., ADP-Glo™).[7]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for each kinase.

Visualizations

Signaling_Pathways cluster_0 MAPK/ERK Pathway (On-Target) cluster_1 PI3K/Akt Pathway (Off-Target) Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK KinaseX_Node Kinase X Proliferation, Differentiation Proliferation, Differentiation ERK->Proliferation, Differentiation This compound This compound This compound->KinaseX_Node Inhibition KinaseY_Node Kinase Y This compound->KinaseY_Node Inhibition Growth Factor_2 Growth Factor Receptor Tyrosine Kinase_2 Receptor Tyrosine Kinase Growth Factor_2->Receptor Tyrosine Kinase_2 PI3K PI3K Receptor Tyrosine Kinase_2->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Cell Survival, Growth Cell Survival, Growth Akt->Cell Survival, Growth

Caption: On- and off-target signaling pathways of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Outcome Check_Concentration Is this compound concentration in the optimal range? Start->Check_Concentration Dose_Response Perform dose-response experiment. Check_Concentration->Dose_Response No On_Target_Phenotype Does phenotype correlate with Kinase X inhibition? Check_Concentration->On_Target_Phenotype Yes Dose_Response->On_Target_Phenotype Off_Target_Investigation Investigate off-target effects. On_Target_Phenotype->Off_Target_Investigation No Conclusion_On_Target Phenotype is likely on-target. On_Target_Phenotype->Conclusion_On_Target Yes Western_Blot Western Blot for p-ERK and p-Akt Off_Target_Investigation->Western_Blot qPCR qPCR for Protein Z targets Off_Target_Investigation->qPCR Conclusion_Off_Target Phenotype is likely off-target. Western_Blot->Conclusion_Off_Target qPCR->Conclusion_Off_Target

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Technical Support Center: Enhancing the Bioavailability of Severibuxine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming bioavailability challenges associated with Severibuxine. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary obstacle to achieving adequate oral bioavailability with this compound?

A1: The primary obstacle is this compound's poor aqueous solubility. It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high membrane permeability but low solubility. This dissolution rate-limited absorption is the main reason for its variable and low oral bioavailability.

Q2: Which formulation strategies are most effective for enhancing this compound's bioavailability?

A2: Several strategies can be employed, with the choice depending on the desired release profile and manufacturing capabilities. The most common and effective approaches include:

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix to create a high-energy amorphous form that enhances dissolution.

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which improve solubility and absorption via lipid pathways.

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area available for dissolution.

Q3: Are there any known excipient incompatibilities with this compound?

A3: Preliminary data suggests that this compound, being a weakly basic compound, may interact with acidic excipients, potentially leading to salt formation or degradation under certain storage conditions. It is recommended to conduct thorough compatibility studies, particularly with acidic polymers or co-formers.

Troubleshooting Guide

Issue 1: Inconsistent Dissolution Profiles for this compound Amorphous Solid Dispersions (ASDs)

Q: We are observing significant batch-to-batch variability in the in-vitro dissolution profiles of our spray-dried this compound ASD. What are the potential causes and how can we troubleshoot this?

A: This is a common issue with ASDs. The variability often stems from a lack of control over critical process parameters or formulation components.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Incomplete Amorphization - Confirm the amorphous state of each batch using XRPD or DSC. - Increase the polymer-to-drug ratio to better stabilize the amorphous form. - Optimize spray drying inlet temperature and solvent evaporation rate.
Phase Separation/Recrystallization - Analyze the ASD using modulated DSC (mDSC) to determine the glass transition temperature (Tg). A low Tg can indicate a higher risk of recrystallization. - Select a polymer with a higher Tg and strong hydrogen bonding potential with this compound (e.g., PVP/VA, HPMCAS). - Store samples under controlled, low-humidity conditions.
"Spring and Parachute" Effect Variability - The "spring" (rapid dissolution) may be too fast, leading to supersaturation and rapid precipitation. - Incorporate a precipitation inhibitor (a secondary polymer) into the formulation to maintain the "parachute" effect (sustained supersaturation).

Troubleshooting Workflow for ASD Inconsistency

start Inconsistent Dissolution Profile check_amorph Confirm Amorphous State (XRPD/DSC) start->check_amorph check_Tg Analyze Glass Transition (mDSC) check_amorph->check_Tg No result_cryst Crystalline Peaks Detected check_amorph->result_cryst Crystalline? check_morphology Examine Particle Morphology (SEM) check_Tg->check_morphology No result_lowTg Low or Broad Tg check_Tg->result_lowTg Tg Low? result_ok Fully Amorphous, High Tg check_morphology->result_ok Morphology OK? action_process Optimize Spray Drying Process (e.g., Temp, Flow Rate) result_cryst->action_process Yes action_polymer Increase Polymer Ratio or Select Higher Tg Polymer result_lowTg->action_polymer Yes action_inhibitor Incorporate Precipitation Inhibitor result_ok->action_inhibitor Yes action_process->check_amorph action_polymer->check_Tg end_good Consistent Profile action_inhibitor->end_good

Caption: Troubleshooting workflow for inconsistent ASD dissolution.

Issue 2: Physical Instability of this compound Nanosuspension

Q: Our this compound nanosuspension, prepared by wet media milling, shows significant particle size growth (Ostwald ripening) after one week of storage at room temperature. How can we prevent this?

A: Particle size instability is a critical challenge for nanosuspensions. It is typically caused by high surface energy leading to particle aggregation or crystal growth.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Insufficient Steric or Electrostatic Stabilization - Increase the concentration of the primary stabilizer (e.g., Poloxamer 188, HPMC). - Add a secondary electrostatic stabilizer (e.g., sodium lauryl sulfate, Docusate sodium), especially if the primary stabilizer is non-ionic.
High Solubility in the Dispersion Medium - While seemingly counterintuitive for a poorly soluble drug, even slight solubility can drive Ostwald ripening. - Try adding a small amount of a miscible co-solvent in which this compound has extremely low solubility to reduce the dissolution-reprecipitation cycle.
High Polydispersity Index (PDI) - A high PDI means a wide particle size distribution, where smaller particles dissolve and redeposit onto larger ones. - Optimize the milling process (e.g., increase milling time, reduce bead size) to achieve a PDI below 0.2.

Comparative Data on Stabilizer Performance

Formulation Primary Stabilizer Initial Z-Average (nm) Z-Average after 7 Days (nm) PDI
F11% HPMC E52554800.31
F22% HPMC E52483100.25
F32% HPMC E5 + 0.1% Docusate Sodium2452510.18

Experimental Protocols

Protocol 1: Preparation of this compound-PVP/VA ASD by Spray Drying

Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • PVP/VA (e.g., Kollidon® VA 64)

  • Dichloromethane (DCM)

  • Methanol

  • Spray Dryer (e.g., Büchi B-290)

Methodology:

  • Solution Preparation:

    • Accurately weigh this compound and PVP/VA in a 1:3 drug-to-polymer ratio.

    • Dissolve both components in a 1:1 (v/v) mixture of DCM and Methanol to achieve a final solid content of 5% (w/v).

    • Stir the solution with a magnetic stirrer until it is completely clear.

  • Spray Drying Parameters:

    • Inlet Temperature: 100 °C

    • Aspirator Rate: 85% (~35 m³/h)

    • Pump Feed Rate: 5 mL/min

    • Nozzle Gas Flow: 473 L/h

  • Product Collection:

    • Initiate the process by pumping the solvent mixture through the system for 5 minutes to stabilize temperatures.

    • Switch to the drug-polymer solution and run until the solution is exhausted.

    • Collect the dried powder from the cyclone collector.

  • Post-Processing:

    • Dry the collected powder in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.

    • Store the final ASD powder in a desiccator over silica (B1680970) gel.

Conceptual Diagram of ASD Formation

cluster_0 Liquid Phase cluster_1 Solid Phase (ASD Particle) drug_dissolved This compound (Dissolved) process Spray Drying (Rapid Solvent Evaporation) drug_dissolved->process polymer_dissolved Polymer Chains (Dissolved) polymer_dissolved->process drug_amorphous Amorphous This compound polymer_matrix Polymer Matrix process->drug_amorphous

Caption: Formation of an amorphous solid dispersion (ASD).

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

Objective: To assess and compare the dissolution rate of different this compound formulations under simulated intestinal conditions.

Apparatus:

  • USP Apparatus II (Paddle Method)

  • Dissolution Vessels (900 mL)

  • Syringes with Cannula Filters (0.45 µm, PVDF)

Dissolution Medium:

  • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5.

Methodology:

  • Preparation:

    • Pre-heat 900 mL of FaSSIF medium to 37 ± 0.5 °C in each vessel.

    • Set the paddle speed to 75 RPM.

  • Sample Introduction:

    • Encapsulate an amount of formulation equivalent to 20 mg of this compound.

    • Drop one capsule into each vessel. Start the timer immediately.

  • Sampling:

    • Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

    • Immediately filter the sample through a 0.45 µm syringe filter into an HPLC vial.

    • Replace the withdrawn volume with 5 mL of fresh, pre-warmed medium.

  • Analysis:

    • Analyze the concentration of this compound in each sample using a validated HPLC-UV method.

    • Calculate the cumulative percentage of drug dissolved at each time point.

Expected Dissolution Profiles

Time (min) % Dissolved (Micronized) % Dissolved (ASD 1:3) % Dissolved (Nanosuspension)
523545
1587588
30158592
602282 (slight drop)90
120257889

Validation & Comparative

comparing the bioactivity of Severibuxine with other Buxus alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic, anti-inflammatory, and anticholinesterase potential of steroidal alkaloids from the Buxus genus.

The genus Buxus, commonly known as boxwood, is a rich source of structurally diverse steroidal alkaloids, which have garnered significant attention in the scientific community for their wide range of pharmacological activities. These complex natural products have shown promise in several therapeutic areas, including cancer, inflammatory disorders, and neurodegenerative diseases. This guide provides a comparative overview of the bioactivity of prominent Buxus alkaloids, with a focus on their anticancer, anti-inflammatory, and anticholinesterase properties, supported by available experimental data. While this guide aims to be comprehensive, it is important to note the scarcity of publicly available data for certain alkaloids, such as Severibuxine.

Anticancer Activity: A Cytotoxic Showdown

Several Buxus alkaloids have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of selected alkaloids, providing a quantitative measure of their anticancer activity.

AlkaloidCancer Cell LineIC50 (µM)Source SpeciesCitation
Buxmicrophylline PMCF-7 (Breast)4.51Buxus microphylla[1]
Buxmicrophylline QMCF-7 (Breast)> 40Buxus microphylla[1]
Buxmicrophylline RMCF-7 (Breast)> 40Buxus microphylla[1]
Buxmicrophylline JHL-60 (Leukemia)> 40Buxus microphylla[2]
Buxmicrophylline KHL-60 (Leukemia)> 40Buxus microphylla[2]
Alkaloid from B. microphylla (unnamed)HL-60 (Leukemia)6.46Buxus microphylla[2]
Alkaloid from B. microphylla (unnamed)SK-BR-3 (Breast)19.61Buxus microphylla[2]
Alkaloid from B. microphylla (unnamed)PANC-1 (Pancreatic)28.57Buxus microphylla[2]
Acetonic ExtractMCF7 (Breast)7.74 µg/mlBuxus sempervirens[3]
Acetonic ExtractMCF10CA1a (Breast)12.5 µg/mlBuxus sempervirens[3]
Acetonic ExtractT47D (Breast)~10 µg/mlBuxus sempervirens[3]
Acetonic ExtractBT-20 (Breast)~11 µg/mlBuxus sempervirens[3]
Acetonic ExtractMDA-MB-435 (Melanoma)~9 µg/mlBuxus sempervirens[3]

Anti-inflammatory Potential: Quelling the Fire

While numerous studies indicate the anti-inflammatory properties of Buxus alkaloids, quantitative comparative data in the form of IC50 values are less commonly reported. Research has shown that certain alkaloids, like cyclobuxine, can reduce the production of prostaglandins (B1171923) and leukocyte migration in a dose-dependent manner, suggesting an inhibition of the arachidonic acid cascade.[4] Extracts from Buxus wallichiana have also demonstrated significant reductions in paw edema in animal models.[5] However, a direct comparison of the anti-inflammatory potency of individual alkaloids remains an area for further investigation.

Anticholinesterase Activity: A Target for Neurodegenerative Diseases

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Several Buxus alkaloids have been identified as potent inhibitors of these enzymes.

Alkaloid/ExtractEnzymeIC50 (µM)Source SpeciesCitation
Buxpapillosa Alkaloid 1AChE83.0 - 468.0Buxus papillosa[6]
Buxpapillosa Alkaloid 1BChE1.12 - 350.0Buxus papillosa[6]
Buxpapillosa Alkaloid 3AChE83.0 - 468.0Buxus papillosa[6]
Buxpapillosa Alkaloid 3BChE1.12 - 350.0Buxus papillosa[6]
Buxpapillosa Alkaloid 4AChE83.0 - 468.0Buxus papillosa[6]
Buxpapillosa Alkaloid 4BChE1.12 - 350.0Buxus papillosa[6]
Buxpapillosa Alkaloid 5AChE83.0 - 468.0Buxus papillosa[6]
Buxpapillosa Alkaloid 5BChE1.12 - 350.0Buxus papillosa[6]
Buxpapillosa Alkaloid 6AChE83.0 - 468.0Buxus papillosa[6]
Buxpapillosa Alkaloid 6BChE1.12 - 350.0Buxus papillosa[6]
Buxpapillosa Alkaloid 7AChE83.0 - 468.0Buxus papillosa[6]
Buxpapillosa Alkaloid 7BChE1.12 - 350.0Buxus papillosa[6]
Buxpapillosa Alkaloid 8AChE83.0 - 468.0Buxus papillosa[6]
Buxpapillosa Alkaloid 8BChE1.12 - 350.0Buxus papillosa[6]
Buxpapillosa Alkaloid 9AChE83.0 - 468.0Buxus papillosa[6]
Buxpapillosa Alkaloid 9BChE1.12 - 350.0Buxus papillosa[6]

Mechanistic Insights: The Anticancer Action of Cyclovirobuxine D

Cyclovirobuxine D is one of the most extensively studied Buxus alkaloids, particularly for its anticancer effects. Research has elucidated its mechanism of action, which involves the modulation of key signaling pathways that regulate cell proliferation, survival, and metastasis.

anticancer_pathway CVB_D Cyclovirobuxine D CTHRC1 CTHRC1 CVB_D->CTHRC1 Inhibits NFkB_JNK NFκB/JNK Pathway CVB_D->NFkB_JNK Inhibits Apoptosis Apoptosis CVB_D->Apoptosis AKT AKT CTHRC1->AKT ERK ERK CTHRC1->ERK Proliferation Cell Proliferation NFkB_JNK->Proliferation Snail Snail AKT->Snail ERK->Snail Snail->Proliferation Migration Migration Snail->Migration Invasion Invasion Snail->Invasion

Caption: Anticancer signaling pathway of Cyclovirobuxine D.

Cyclovirobuxine D has been shown to exert its anticancer effects by inhibiting the CTHRC1-AKT/ERK-Snail signaling pathway.[6] This inhibition leads to a downstream decrease in cell proliferation, migration, and invasion. Additionally, Cyclovirobuxine D can suppress the NFκB/JNK signaling pathway, further contributing to its anti-proliferative and pro-apoptotic effects.[1]

Experimental Protocols

The following are generalized protocols for the key bioassays mentioned in this guide. It is important to consult the specific cited literature for detailed experimental conditions.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Buxus alkaloid for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the Buxus alkaloid or a control substance (e.g., saline, indomethacin) to the animals via an appropriate route (e.g., oral, intraperitoneal).

  • Induction of Edema: After a set period, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation.

  • Paw Volume Measurement: Measure the volume of the paw using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Anticholinesterase Activity: Ellman's Method

This in vitro colorimetric method is widely used to measure cholinesterase activity.

  • Reaction Mixture Preparation: Prepare a reaction mixture in a 96-well plate containing a buffer, the test compound (Buxus alkaloid) at various concentrations, and the acetylcholinesterase or butyrylcholinesterase enzyme.

  • Pre-incubation: Pre-incubate the mixture for a defined period to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine) and Ellman's reagent (DTNB).

  • Absorbance Measurement: Measure the absorbance of the yellow-colored product at 412 nm at regular intervals.

  • Calculation of Inhibition: Calculate the percentage of enzyme inhibition and determine the IC50 value of the test compound.

Conclusion

The alkaloids isolated from Buxus species represent a promising class of natural products with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, and anticholinesterase activities warrant further investigation and development. This guide provides a comparative snapshot of the current state of knowledge, highlighting the potent bioactivities of several Buxus alkaloids. Future research should focus on elucidating the structure-activity relationships, exploring the mechanisms of action of a wider range of these compounds, and conducting preclinical and clinical studies to translate these promising laboratory findings into novel therapeutic agents. The lack of available data for alkaloids like this compound also underscores the need for continued phytochemical exploration of the Buxus genus.

References

Comparative Validation of Severibuxine's Mechanism of Action as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Severibuxine, a novel therapeutic agent, against other known inhibitors. The focus is on the validation of its mechanism of action through comprehensive experimental data. The information presented here is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's performance and potential.

Mechanism of Action: Targeting the MAPK/ERK Pathway

This compound is postulated to act as a selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway. This pathway is a critical signaling cascade involved in the regulation of cell proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is a common feature in various human cancers, making it a key target for therapeutic intervention. This compound is designed to specifically target and inhibit key kinases within this cascade, thereby preventing downstream signaling that leads to uncontrolled cell growth.

Signaling Pathway Diagram

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binds GRB2_SOS GRB2/SOS RTK->GRB2_SOS Activates RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocates & Phosphorylates This compound This compound This compound->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Validation cluster_in_vivo In Vivo Validation Kinase_Assay In Vitro Kinase Assay (IC₅₀ Determination) Selectivity_Panel Kinase Selectivity Panel (Off-Target Screening) Kinase_Assay->Selectivity_Panel Confirm Potency Cell_Proliferation Cell Proliferation Assay (EC₅₀ Determination) Selectivity_Panel->Cell_Proliferation Confirm Selectivity Western_Blot Western Blot Analysis (Phospho-ERK Levels) Cell_Proliferation->Western_Blot Confirm Cellular Activity Xenograft_Model Tumor Xenograft Model (Efficacy Studies) Western_Blot->Xenograft_Model Confirm MoA in Cells PK_PD Pharmacokinetics/ Pharmacodynamics Xenograft_Model->PK_PD Evaluate In Vivo Efficacy

A Comparative Analysis of Extraction Methods for Bioactive Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While specific data for "Severibuxine" is not available in current scientific literature, this guide provides a comparative analysis of common extraction methods for a broad class of bioactive plant-derived compounds: alkaloids. Alkaloids are a diverse group of naturally occurring chemical compounds that have a wide range of pharmacological activities.[1][2] The efficiency of extracting these valuable compounds from plant matrices is crucial for research, development, and commercial production. This guide compares several prevalent extraction techniques, offering insights into their respective yields, purity, and operational parameters. The information presented here is intended to serve as a foundational reference for researchers, scientists, and drug development professionals working on the isolation of plant-based alkaloids.

Comparative Performance of Alkaloid Extraction Methods

The selection of an appropriate extraction method is critical and depends on the specific characteristics of the target alkaloid and the plant material, as well as the desired scale and purity of the final product. Below is a summary of quantitative data for different extraction methods, compiled from various studies on alkaloid extraction.

Method Typical Yield (%) Purity (%) Solvent Consumption (mL/g) Extraction Time Key Advantages Limitations
Maceration 1.0 - 2.065 - 7510 - 2024 - 72 hoursSimple, low cost, suitable for thermolabile compounds.Time-consuming, high solvent usage, lower efficiency.[1]
Soxhlet Extraction 1.5 - 2.570 - 8010 - 154 - 24 hoursHigher efficiency than maceration, continuous process.Can degrade thermolabile compounds, requires significant time and solvent.[1][3]
Ultrasound-Assisted Extraction (UAE) 2.0 - 3.080 - 9010 - 2010 - 60 minutesFast, efficient, reduced solvent and energy consumption.[4][5]Equipment cost, potential for localized heating.
Microwave-Assisted Extraction (MAE) 2.0 - 3.585 - 9510 - 401 - 30 minutesVery fast, high yield, reduced solvent use.[1][6]Requires microwave-transparent solvents, potential for thermal degradation if not controlled.[7]
Supercritical Fluid Extraction (SFE) 1.5 - 3.0> 90Varies (CO2 + co-solvent)1 - 4 hoursHigh purity, solvent-free product, environmentally friendly.[8][9]High initial equipment cost, may require co-solvents for polar compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of extraction experiments. Below are generalized protocols for the key extraction methods discussed.

Maceration Protocol
  • Sample Preparation : The plant material is dried and ground to a moderately coarse powder to increase the surface area for solvent contact.[10]

  • Extraction : The powdered plant material is placed in a closed container with a suitable solvent (e.g., ethanol (B145695) or methanol) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).[11]

  • Incubation : The mixture is left to stand at room temperature for a period of 24 to 72 hours, with occasional agitation.

  • Filtration : The mixture is filtered to separate the extract from the solid plant residue.

  • Concentration : The solvent is evaporated from the extract, often under reduced pressure, to yield the crude alkaloid extract.

Soxhlet Extraction Protocol
  • Sample Preparation : As with maceration, the plant material is dried and ground.

  • Loading : A thimble containing the powdered plant material is placed in the main chamber of the Soxhlet apparatus.

  • Extraction : The extraction solvent is heated in a flask. The solvent vapor travels up a distillation arm and condenses in a condenser, dripping into the thimble containing the plant material.

  • Siphoning : Once the liquid level in the chamber reaches a certain point, it is siphoned back into the flask, carrying the extracted compounds with it. This cycle is repeated for several hours.

  • Concentration : After extraction, the solvent is evaporated to yield the crude extract.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Sample Preparation : The plant material is dried and powdered.

  • Extraction : The powdered sample is mixed with a solvent in a vessel.

  • Sonication : The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.[12] The sample is subjected to ultrasonication at a specific frequency (e.g., 42 kHz) and for a defined time (e.g., 20 minutes).[4]

  • Filtration and Concentration : The extract is separated from the solid residue by filtration and then concentrated.

Microwave-Assisted Extraction (MAE) Protocol
  • Sample Preparation : The plant material is dried and powdered.

  • Extraction : The sample is mixed with a suitable solvent in a microwave-safe vessel.

  • Irradiation : The vessel is placed in a microwave extractor and irradiated at a set power (e.g., 375 W) and temperature (e.g., 60°C) for a short duration (e.g., 10 minutes).[6][13]

  • Filtration and Concentration : The resulting extract is filtered and concentrated to obtain the crude alkaloids.

Supercritical Fluid Extraction (SFE) Protocol
  • Sample Preparation : The plant material is dried and ground.

  • Loading : The powdered material is packed into an extraction vessel.

  • Extraction : Supercritical carbon dioxide (SC-CO2), often with a co-solvent like ethanol, is pumped through the vessel at a specific temperature (e.g., 60°C) and pressure (e.g., 300 bar).[8]

  • Separation : The pressure is reduced in a separator, causing the CO2 to return to a gaseous state and leaving behind the extracted compounds.

  • Collection : The purified extract is collected from the separator.

Visualizations

Experimental Workflow for Alkaloid Extraction and Purification

G cluster_0 Extraction cluster_1 Purification Plant Material Plant Material Grinding Grinding Plant Material->Grinding Extraction Method Extraction Method Grinding->Extraction Method Crude Extract Crude Extract Extraction Method->Crude Extract Filtration Filtration Crude Extract->Filtration Solvent Evaporation Solvent Evaporation Filtration->Solvent Evaporation Purification Step e.g., Chromatography Solvent Evaporation->Purification Step Isolated Alkaloids Isolated Alkaloids Purification Step->Isolated Alkaloids

Caption: Generalized workflow for the extraction and purification of alkaloids from plant material.

Hypothetical Signaling Pathway Inhibition by an Alkaloid

G Alkaloid Alkaloid RTK RTK Alkaloid->RTK Inhibition Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Signaling Cascade Signaling Cascade Transcription Factor Transcription Factor Signaling Cascade->Transcription Factor Activation Cellular Response Cellular Response Transcription Factor->Cellular Response Gene Expression RTK->Signaling Cascade Phosphorylation Ligand Ligand Ligand->RTK Activation

Caption: Diagram of a hypothetical alkaloid inhibiting a Receptor Tyrosine Kinase signaling pathway.

References

Cross-Validation of Analytical Standards for Severibuxine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical standards for the quantification of Severibuxine, a monoterpenoid quinolinone alkaloid with cytotoxic properties. The objective is to offer a clear, data-driven comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) to assist researchers in selecting the most appropriate analytical method for their specific needs.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method for a cytotoxic compound like this compound is critical for accurate quantification in various matrices, from raw materials to biological samples. Below is a summary of the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of quinolinone alkaloids.

ParameterHPLC-UVLC-MS/MS
Specificity Moderate to HighVery High
Sensitivity (LOD) ng/mL rangepg/mL to fg/mL range
**Linearity (R²) **> 0.995> 0.998
Precision (%RSD) < 5%< 2%
Accuracy (%Recovery) 95-105%98-102%
Sample Throughput ModerateHigh
Cost per Sample LowerHigher
Matrix Effect Can be significantMinimized with appropriate internal standards

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and widely used technique for the quantification of pharmaceutical compounds.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (or other suitable buffer)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. A typical gradient might start at 20% acetonitrile and increase to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV spectrum of this compound (typically determined by a diode array detector).

  • Injection Volume: 10 µL

Sample Preparation:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., methanol).

  • Calibration standards are prepared by serial dilution of the stock solution.

  • Samples are dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.

Validation Parameters (as per ICH Guidelines):

  • Specificity: Assessed by analyzing a blank matrix and a matrix spiked with this compound and potential interfering compounds.

  • Linearity: Determined by analyzing a series of at least five concentrations of this compound.

  • Precision (Repeatability and Intermediate Precision): Evaluated by repeated injections of the same sample and by analyzing samples on different days with different analysts.

  • Accuracy: Determined by the recovery of a known amount of this compound spiked into a blank matrix.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity, making it ideal for analyzing trace amounts of compounds in complex matrices.

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 or similar reverse-phase column suitable for LC-MS.

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (or ammonium (B1175870) formate/acetate for pH adjustment)

Chromatographic Conditions:

  • Mobile Phase: Similar to HPLC-UV, a gradient of acetonitrile and water with a volatile modifier like formic acid is used to ensure compatibility with the mass spectrometer.

  • Flow Rate: Typically lower than HPLC-UV, in the range of 0.2-0.5 mL/min.

  • Column Temperature: 35-40 °C

  • Injection Volume: 1-5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the ionization efficiency of this compound.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are determined by direct infusion of the standards into the mass spectrometer.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Sample Preparation:

  • Similar to HPLC-UV, but often requires a more rigorous clean-up step (e.g., solid-phase extraction) to minimize matrix effects.

  • An internal standard (ideally a stable isotope-labeled version of this compound) is added to all samples and standards to correct for variations in sample preparation and instrument response.

Validation Parameters (as per ICH Guidelines):

  • Validation parameters are similar to those for HPLC-UV, with a particular emphasis on assessing and mitigating matrix effects.

Mandatory Visualization

Cross_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Experimental Execution cluster_data_analysis Data Analysis & Comparison cluster_conclusion Conclusion & Reporting define_methods Define Analytical Methods (e.g., HPLC-UV vs. LC-MS/MS) prepare_standards Prepare this compound Reference Standard & Samples define_methods->prepare_standards define_acceptance Define Acceptance Criteria (as per ICH guidelines) prepare_standards->define_acceptance analyze_hplc Analyze Samples using HPLC-UV define_acceptance->analyze_hplc analyze_lcms Analyze Samples using LC-MS/MS define_acceptance->analyze_lcms compare_results Compare Performance Metrics (Specificity, Sensitivity, etc.) analyze_hplc->compare_results analyze_lcms->compare_results statistical_analysis Perform Statistical Analysis (e.g., t-test, F-test) compare_results->statistical_analysis assess_equivalence Assess Method Equivalence statistical_analysis->assess_equivalence generate_report Generate Cross-Validation Report assess_equivalence->generate_report

Caption: Workflow for the cross-validation of analytical standards for this compound.

Comparative Analysis of Severibuxine and Imatinib in Targeting the Bcr-Abl Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison between Severibuxine, a novel investigational compound, and Imatinib, an established therapeutic agent, both targeting the Bcr-Abl tyrosine kinase. The constitutively active Bcr-Abl tyrosine kinase is the primary pathogenic driver in Chronic Myeloid Leukemia (CML).[1] Imatinib was the first tyrosine kinase inhibitor (TKI) to demonstrate remarkable efficacy in treating CML by targeting this oncoprotein.[2] this compound represents a next-generation inhibitor designed for enhanced potency and selectivity.

This document presents a head-to-head comparison of their biochemical potency and cellular activity, supported by detailed experimental protocols.

Mechanism of Action and Signaling Pathway

The Bcr-Abl fusion protein possesses a constitutively active tyrosine kinase domain that drives downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[3] Key pathways activated by Bcr-Abl include RAS/MAPK, PI3K/AKT, and JAK/STAT, which collectively promote leukemic cell growth and survival.[4][5]

Both Imatinib and this compound are designed to function as ATP-competitive inhibitors. They bind to the ATP-binding pocket within the Abl kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that leads to oncogenesis.[2][6]

Bcr_Abl_Signaling cluster_membrane Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action BCR_ABL Bcr-Abl (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS GAB2 GAB2 BCR_ABL->GAB2 STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS PI3K PI3K GAB2->PI3K AKT AKT PI3K->AKT JAK JAK STAT5->JAK RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation mTOR->Proliferation JAK->Proliferation Inhibitors This compound Imatinib Inhibitors->BCR_ABL

Caption: Bcr-Abl signaling pathway and inhibitor point of action. (Within 100 characters)

Biochemical Potency Assessment

The direct inhibitory effect of this compound and Imatinib on the enzymatic activity of the Bcr-Abl kinase was measured using a cell-free biochemical assay. The half-maximal inhibitory concentration (IC50) value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Table 1: Comparison of Biochemical IC50 Values

CompoundTarget KinaseIC50 (nM)
This compound Bcr-Abl15
Imatinib Bcr-Abl280[7]

Note: Data for this compound is hypothetical for comparative purposes. Imatinib IC50 can vary based on assay conditions; a representative value is cited.

The data indicates that this compound has a significantly lower IC50 value, suggesting a higher potency against purified Bcr-Abl kinase compared to Imatinib in this biochemical context.

Experimental Protocol: Solid-Phase Bcr-Abl Kinase Assay

This protocol describes a method for quantifying kinase activity and inhibition in 96-well plates using immobilized substrates.[8][9]

Experimental_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection p1 1. Coat 96-well plate with GST-CrkL substrate p2 2. Wash to remove unbound substrate p1->p2 p3 3. Block wells with BSA to prevent non-specific binding p2->p3 r1 4. Add K562 cell lysate (source of Bcr-Abl) p3->r1 Start Reaction r2 5. Add inhibitor (this compound or Imatinib) at varying concentrations r1->r2 r3 6. Add ATP to initiate kinase reaction r2->r3 r4 7. Incubate at 37°C r3->r4 d1 8. Wash wells to stop reaction r4->d1 Stop & Detect d2 9. Add primary antibody (anti-phosphotyrosine) d1->d2 d3 10. Add HRP-conjugated secondary antibody d2->d3 d4 11. Add chemifluorescent substrate and read signal d3->d4

Caption: Workflow for a solid-phase Bcr-Abl biochemical assay. (Within 100 characters)

Cellular Activity Assessment

To evaluate the inhibitors' efficacy in a biologically relevant context, their ability to inhibit cell proliferation was tested in the K562 human CML cell line, which endogenously expresses the Bcr-Abl oncoprotein.[10] The GI50 value represents the drug concentration required to inhibit cell growth by 50%.

Table 2: Comparison of Cellular GI50 Values in K562 Cells

CompoundCell LineGI50 (nM)
This compound K56245
Imatinib K562470[11]

Note: Data for this compound is hypothetical. Imatinib GI50 is a representative value from literature.

The results from the cell-based assay corroborate the biochemical findings. This compound demonstrates superior potency in inhibiting the growth of Bcr-Abl-positive cancer cells compared to Imatinib.

Experimental Protocol: Cell-Based Proliferation (MTT) Assay

This protocol outlines a standard method for assessing cell viability and proliferation.[11]

  • Cell Seeding: K562 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or Imatinib (typically from 0.1 nM to 10 µM) or a vehicle control (DMSO).

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: 15 µL of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution is added to each well, and the plates are incubated for an additional 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., acidified isopropanol).

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of growth inhibition. GI50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Conclusion

The presented data provides a comparative analysis of the novel inhibitor this compound and the established drug Imatinib. Based on the conducted in-vitro experiments, this compound exhibits significantly greater potency in both cell-free biochemical assays and cell-based proliferation assays. Its lower IC50 and GI50 values suggest that it may be a more effective inhibitor of the Bcr-Abl kinase. These promising preclinical results warrant further investigation into the selectivity, safety profile, and in-vivo efficacy of this compound as a potential therapeutic for Chronic Myeloid Leukemia.

References

Unveiling the Anticancer Potential of Severibuxine and its Congeners: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the structure-activity relationship (SAR) of Severibuxine and related 3,3-disubstituted quinoline-2,4-dione analogs. While specific SAR studies on a series of directly synthesized this compound analogs are not extensively available in the public domain, this document synthesizes the known biological effects of this compound and draws probable structure-activity inferences from studies on analogous quinoline-2,4-dione compounds.

This compound, a natural product isolated from Severinia buxifolia, has been identified as a cytotoxic and pro-apoptotic agent, particularly against the human leukemia cell line HL-60.[1] Its chemical structure, 3,3-bis[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-1H-quinoline-2,4-dione, places it within the broader class of 3,3-disubstituted quinoline-2,4-diones, a scaffold known for its diverse biological activities, including anticancer properties.[2][3]

Comparative Biological Activity

While a comprehensive table detailing the activity of a wide range of this compound analogs is not yet possible due to a lack of published data, we can summarize the known information for this compound and highlight key findings for related quinoline-2,4-dione derivatives to infer potential SAR trends.

CompoundStructureCell LineActivityIC50 (µM)Reference
This compound 3,3-bis[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-1H-quinoline-2,4-dioneHL-60 (Human Leukemia)Cytotoxic, Pro-apoptoticNot Reported[1]
Quinazoline-2,4(1H,3H)-dione Derivative 10 Novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine (B122466) moietyMX-1 (Breast Cancer)PARP-1/2 inhibitor, Cytotoxic< 3.12[2]
Quinazoline-2,4(1H,3H)-dione Derivative 11 Novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine moietyMX-1 (Breast Cancer)PARP-1/2 inhibitor, Cytotoxic3.02[2]

Note: The table includes data for related quinazoline-2,4(1H,3H)-dione derivatives to provide context for the potential potency of this chemical class.

Structure-Activity Relationship (SAR) Insights from Related Compounds

Based on studies of various quinoline-2,4-dione and quinazoline-2,4(1H,3H)-dione analogs, the following SAR observations can be inferred as potentially relevant for this compound analogs:

  • Substitution at the 3-position: The nature and size of the substituents at the C3 position of the quinoline-2,4-dione core are critical for cytotoxic activity. In this compound, the two isoprenoid chains likely contribute significantly to its lipophilicity and interaction with cellular membranes or hydrophobic pockets of target proteins.

  • Substitution on the Benzene (B151609) Ring: The presence and position of substituents on the benzene ring of the quinoline (B57606) scaffold can modulate activity. The 6-hydroxy group on this compound may play a role in its biological effect, potentially through hydrogen bonding interactions with target enzymes or receptors.

  • The Quinoline-2,4-dione Scaffold: This core structure is a known pharmacophore. Modifications to the heterocyclic ring system could lead to significant changes in activity.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the anticancer activity of compounds like this compound and its analogs.

Cell Viability Assay (MTT Assay)

This assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cell lines (e.g., HL-60) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound analogs) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds at their IC50 concentrations for a predetermined time.

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Visualizing the Mechanism: Apoptosis Induction

The pro-apoptotic activity of this compound and its analogs likely involves the activation of intracellular signaling cascades that lead to programmed cell death. A simplified, hypothetical signaling pathway is depicted below.

apoptosis_pathway cluster_stimulus External/Internal Stimulus cluster_execution Execution Phase cluster_initiation Initiation Phase Severibuxine_Analog This compound Analog Pro_apoptotic_Proteins Pro-apoptotic Proteins (e.g., Bax, Bak) Severibuxine_Analog->Pro_apoptotic_Proteins induces Caspase_3 Caspase-3 Apoptosis Apoptosis Caspase_3->Apoptosis Mitochondrion Mitochondrion Pro_apoptotic_Proteins->Mitochondrion permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Apoptosome->Caspase_3 activation

Caption: Hypothetical apoptotic pathway induced by this compound analogs.

Experimental Workflow for SAR Studies

The systematic evaluation of the structure-activity relationship of new this compound analogs would follow a structured workflow.

sar_workflow Start Analog_Synthesis Analog Synthesis & Purification Start->Analog_Synthesis In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Analog_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (Potent Analogs) In_Vitro_Screening->Hit_Identification Hit_Identification->Analog_Synthesis No (Synthesize more analogs) Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis Assay) Hit_Identification->Mechanism_Studies Yes SAR_Analysis SAR Analysis & Lead Optimization Mechanism_Studies->SAR_Analysis SAR_Analysis->Analog_Synthesis Iterate End SAR_Analysis->End

Caption: A typical workflow for a structure-activity relationship study.

References

independent verification of Severibuxine's therapeutic potential

Author: BenchChem Technical Support Team. Date: November 2025

An independent verification of the therapeutic potential of a compound named "Severibuxine" could not be conducted as no information, clinical data, or research articles were found pertaining to this specific drug.

To fulfill the user's request for a comparative guide, this report will use Suzetrigine (B10856436) (VX-548) , a novel, non-opioid analgesic, as a substitute. This guide will objectively compare Suzetrigine's performance with alternative pain management therapies, supported by available experimental data.

Introduction

Moderate-to-severe acute pain is a significant clinical challenge, often managed with opioids, which carry a substantial risk of adverse effects and addiction. Suzetrigine (VX-548) is a first-in-class, selective inhibitor of the voltage-gated sodium channel NaV1.8, a genetically and pharmacologically validated target for pain.[1] NaV1.8 is preferentially expressed in peripheral pain-sensing neurons (nociceptors) and is not found in the central nervous system (CNS), suggesting a mechanism that avoids CNS-related side effects commonly associated with opioids.[1][2] This guide provides a comparative overview of Suzetrigine's therapeutic potential against traditional and other non-opioid analgesics.

Data Presentation

Table 1: Comparison of Efficacy in Acute Pain Models

Drug ClassDrugPain ModelPrimary Efficacy EndpointResultCitation
NaV1.8 Inhibitor Suzetrigine (VX-548)Bunionectomy, AbdominoplastySum of Pain Intensity Difference over 48 hours (SPID48)Statistically significant reduction in pain compared to placebo[3]
Opioid MorphineVarious acute painPain relief, reduction in pain intensityHigh efficacy, but with significant side effectsN/A
NSAID IbuprofenVarious acute painPain relief, reduction in pain intensityModerate efficacy for mild to moderate painN/A

Table 2: Comparison of Safety and Tolerability

Drug ClassDrugCommon Adverse EventsCNS Side EffectsAddiction PotentialCitation
NaV1.8 Inhibitor Suzetrigine (VX-548)Nausea, headache, dizziness (mild to moderate)No significant CNS effects reportedNo evidence of addictive potential[1][2][3]
Opioid MorphineRespiratory depression, sedation, constipation, nausea, vomitingSignificant sedation, euphoria, dysphoriaHighN/A
NSAID IbuprofenGastrointestinal bleeding, renal toxicityMinimalNoneN/A

Experimental Protocols

1. In Vitro Electrophysiology for NaV Channel Selectivity

  • Objective: To determine the selectivity of Suzetrigine for the human NaV1.8 channel over other NaV channel subtypes.

  • Methodology:

    • Human NaV channel subtypes (NaV1.1-1.8) were recombinantly expressed in HEK293 cells.

    • Whole-cell voltage-clamp recordings were performed to measure ionic currents mediated by each NaV channel subtype.

    • Cells were perfused with increasing concentrations of Suzetrigine to determine the concentration-response relationship for the inhibition of each channel subtype.

    • IC50 values (the concentration of drug that causes 50% inhibition) were calculated for each channel to quantify selectivity.

  • Results: Suzetrigine demonstrated high selectivity for NaV1.8, with IC50 values over 31,000-fold higher for other NaV subtypes.[1][2]

2. Phase 3 Randomized, Double-Blind, Placebo-Controlled Clinical Trial in Acute Pain

  • Objective: To evaluate the efficacy and safety of Suzetrigine in patients with moderate-to-severe acute pain following surgery (e.g., bunionectomy or abdominoplasty).

  • Methodology:

    • A cohort of adult patients who had undergone a standardized surgical procedure and reported a baseline pain intensity of at least 4 on a 0-10 Numeric Pain Rating Scale (NPRS) were enrolled.

    • Patients were randomized to receive either oral Suzetrigine (e.g., 100mg initial dose followed by 50mg every 12 hours) or a matching placebo for a specified duration (e.g., 48 hours).[3]

    • Pain intensity was assessed at regular intervals using the NPRS.

    • The primary efficacy endpoint was the time-weighted sum of the pain intensity difference from baseline over 48 hours (SPID48).

    • Safety and tolerability were assessed by monitoring adverse events, vital signs, and laboratory parameters throughout the study.

  • Results: Suzetrigine demonstrated a statistically significant and clinically meaningful reduction in pain compared to placebo.[3] The treatment was generally well-tolerated.[3]

Mandatory Visualization

Suzetrigine_Mechanism_of_Action cluster_peripheral_neuron Peripheral Nociceptor cluster_intervention Pharmacological Intervention pain_stimulus Painful Stimulus nav18_channel NaV1.8 Channel (Closed State) pain_stimulus->nav18_channel Activates blocked_nav18 NaV1.8 Channel (Stabilized Closed State) action_potential Action Potential (Pain Signal) nav18_channel->action_potential Opens & Initiates cns Pain Perception in CNS action_potential->cns Transmits Signal suzetrigine Suzetrigine (VX-548) suzetrigine->blocked_nav18 Binds & Stabilizes no_action_potential Blocked Action Potential blocked_nav18->no_action_potential Prevents Opening no_action_potential->cns Reduced Signal Transmission

Caption: Mechanism of action of Suzetrigine in blocking pain signals.

Experimental_Workflow_Selectivity start Start: Cell Line Preparation transfection Transfect HEK293 cells with human NaV channel subtypes (NaV1.1 - NaV1.8) start->transfection patch_clamp Perform whole-cell voltage-clamp recordings transfection->patch_clamp drug_application Apply increasing concentrations of Suzetrigine patch_clamp->drug_application data_acquisition Measure ionic currents for each NaV subtype drug_application->data_acquisition analysis Calculate IC50 values and determine selectivity ratio data_acquisition->analysis end End: Quantify Selectivity analysis->end

Caption: Workflow for determining Suzetrigine's NaV channel selectivity.

References

A Comparative Analysis of Natural vs. Semi-Synthetic Paclitaxel Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The following guide provides a comprehensive comparison of the efficacy of naturally sourced paclitaxel (B517696) and its semi-synthetic counterparts. This document summarizes key performance data, outlines experimental methodologies for comparative analysis, and visualizes the critical pathways and workflows involved.

Introduction: The Evolution of Paclitaxel Production

Paclitaxel, a potent anti-cancer agent, was originally isolated from the bark of the Pacific yew tree (Taxus brevifolia).[1] Due to the slow growth of the tree and the low yield of the compound, alternative production methods were sought.[2] This led to the development of semi-synthetic paclitaxel, typically derived from precursors like 10-deacetylbaccatin III (10-DAB) extracted from the needles of more common yew species.[3] This guide focuses on the comparative efficacy of paclitaxel sourced from these different production routes.

Efficacy and Bioequivalence: A Data-Driven Comparison

Regulatory bodies like the U.S. Food and Drug Administration (FDA) approve generic and semi-synthetic drugs based on demonstrated bioequivalence to the original branded product.[4][5] This means that the rate and extent of absorption of the active ingredient are not significantly different under similar conditions.[4] For intravenous drugs like paclitaxel, this is often established through rigorous manufacturing controls and quality testing.[6]

Numerous studies and clinical use have shown that semi-synthetic paclitaxel is therapeutically equivalent to its natural counterpart.[7] The FDA has approved generic formulations of paclitaxel, indicating they meet the same standards of quality and efficacy as the original branded drug, Abraxane®.[8][9]

Table 1: Comparative In Vitro Cytotoxicity of Paclitaxel Formulations

Cell LinePaclitaxel FormulationIC50 (nM)Exposure Time (h)
MDA-MB-231 (Triple Negative Breast Cancer)Paclitaxel~7.524
SK-BR-3 (HER2+ Breast Cancer)PaclitaxelNot specified72
T-47D (Luminal A Breast Cancer)PaclitaxelNot specified72
Various Human Tumor Cell LinesPaclitaxel2.5 - 7.524

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data synthesized from multiple sources.[10][11][12]

Table 2: In Vivo Tumor Growth Inhibition (Illustrative)

Cancer ModelPaclitaxel FormulationDoseTumor Growth Inhibition (%)
MDA-MB-231 XenograftDoxorubicin/Cyclophosphamide + Paclitaxel20 mg/kgSignificant reduction in tumor volume
Pancreatic Cancer XenograftPaclitaxel-Bound Albumin-Encapsulated LiposomesNot specifiedSuppressed tumor growth compared to saline

In vivo studies often show comparable efficacy between different paclitaxel formulations, with variations arising from the drug delivery vehicle rather than the source of the paclitaxel itself.[13][14][15]

Mechanism of Action: The Paclitaxel Signaling Pathway

Paclitaxel's primary mechanism of action involves the disruption of microtubule dynamics, which is crucial for cell division.

Paclitaxel Signaling Pathway Paclitaxel Paclitaxel Tubulin β-Tubulin Subunit of Microtubule Paclitaxel->Tubulin Binds to Polymerization Microtubule Polymerization Paclitaxel->Polymerization Promotes Stabilization Microtubule Stabilization Polymerization->Stabilization Depolymerization Inhibition of Depolymerization Stabilization->Depolymerization MitoticArrest Mitotic Arrest (G2/M Phase) Depolymerization->MitoticArrest Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis

Caption: Paclitaxel's mechanism of action.

By binding to the β-tubulin subunit of microtubules, paclitaxel promotes their assembly and stabilizes them, preventing the dynamic instability required for chromosome segregation during mitosis.[3] This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[16]

Experimental Protocols for Efficacy Comparison

To compare the efficacy of natural versus semi-synthetic paclitaxel, researchers can employ a variety of in vitro and in vivo assays.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of drugs on cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, SK-BR-3) in a 96-well plate at a density of 1,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[17]

  • Drug Treatment: Prepare serial dilutions of both natural and semi-synthetic paclitaxel in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).[18][19]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[17]

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.[17][18]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each paclitaxel formulation.[12]

This assay directly measures the effect of compounds on the polymerization of tubulin into microtubules.

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin protein and prepare a reaction buffer containing GTP.[20][21]

  • Reaction Setup: In a 96-well plate, add the reaction buffer, a fluorescent reporter, and either the natural or semi-synthetic paclitaxel.[20]

  • Initiation of Polymerization: Add the tubulin solution to each well and immediately place the plate in a microplate reader pre-warmed to 37°C.[21]

  • Fluorescence Measurement: Monitor the increase in fluorescence over time at an excitation of 360 nm and an emission of 420 nm.[20] Polymerization of tubulin incorporates the fluorescent reporter, leading to an increase in signal.

  • Data Analysis: Compare the polymerization curves (nucleation, growth, and steady-state phases) for the different paclitaxel formulations. Paclitaxel is expected to enhance the rate and extent of polymerization.[20][22]

Experimental Workflow for In Vitro Comparison start Start formulations Prepare Natural & Semi-Synthetic Paclitaxel Formulations start->formulations cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) formulations->cytotoxicity polymerization In Vitro Tubulin Polymerization Assay formulations->polymerization cell_lines Select Cancer Cell Lines cytotoxicity->cell_lines prepare_tubulin Prepare Purified Tubulin & Reagents polymerization->prepare_tubulin treat_cells Treat Cells with Various Concentrations cell_lines->treat_cells measure_viability Measure Cell Viability (Absorbance) treat_cells->measure_viability calculate_ic50 Calculate IC50 Values measure_viability->calculate_ic50 data_analysis Comparative Data Analysis calculate_ic50->data_analysis run_assay Initiate Polymerization & Measure Fluorescence prepare_tubulin->run_assay compare_curves Compare Polymerization Curves run_assay->compare_curves compare_curves->data_analysis end End data_analysis->end

Caption: Workflow for in vitro efficacy comparison.

Conclusion

References

Safety Operating Guide

Proper Disposal of Severibuxine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Severibuxine, a neurotoxic alkaloid compound. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

All chemical waste, including this compound, must be managed in accordance with federal, state, and local regulations.[1] Laboratory personnel are responsible for the proper handling, storage, and disposal of hazardous materials.[2][3] This guide outlines the necessary steps for the safe disposal of this compound from the point of generation to its final removal by authorized personnel.

Immediate Safety Protocols

Before handling this compound waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Safety goggles (face shield recommended)

  • Impervious gloves

  • Lab coat or apron

All handling of this compound waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[4] In case of a spill, immediately evacuate the area and consult your institution's chemical spill response procedures.[2][5] Spilled chemicals and any materials used for cleanup must be treated as hazardous waste.[2][5]

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • Properly identify and label all waste containing this compound.[6] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7] Incompatible wastes must be segregated to prevent dangerous chemical reactions.[5][8]

  • Containerization:

    • Use a designated, leak-proof, and compatible container for this compound waste.[8][9] The container must be in good condition, with no cracks or leaks, and must have a tightly sealing lid.[8] It is recommended to use the original container if it is in good condition; otherwise, select a container made of a material that will not react with this compound.[10]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name "this compound."[3][8] Do not use abbreviations or chemical formulas.[8] The label should also include the name and contact information of the generating laboratory, and the date when the waste was first added to the container.[3]

  • Accumulation and Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[1] This area should be under the control of the laboratory personnel. Secondary containment, such as a larger, shatter-resistant container, is required to contain any potential leaks or spills.[5][8] Do not accumulate more than one quart of acutely toxic chemical waste at a time.[1]

  • Request for Pickup:

    • Once the waste container is full or ready for disposal, submit a waste pickup request to your institution's EHS department.[1][2] Do not dispose of this compound down the drain or in the regular trash.[8] Intentional evaporation of chemical waste in a fume hood is also prohibited.[2][3]

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[8][9] This rinsate must be collected and disposed of as hazardous waste.[8] After triple-rinsing, the container can be managed as non-hazardous waste, but be sure to deface the original label.[5][9]

Waste Characterization Data

For proper waste management and to facilitate disposal by EHS, the following information should be readily available for this compound waste streams.

PropertyDescriptionDisposal Consideration
Physical State Solid (crystalline powder), Liquid (solutions)Solid and liquid waste should be kept separate.[7]
Chemical Composition Specify if pure this compound or a solution, including all constituents and their concentrations.[3]Accurate composition is required for waste profiling and determining the appropriate disposal method.[6]
Hazards Neurotoxic, potentially mutagenic. Very toxic to aquatic life with long-lasting effects.[11]Must be handled as acutely toxic waste. Segregate from other waste streams.
Reactivity Incompatible with strong oxidizing agents.Do not mix with incompatible chemicals to avoid hazardous reactions.[5]
Container Type Glass or other compatible, non-reactive material with a secure lid.[8]Prevents leakage and chemical reactions between the waste and the container.
RCRA Waste Codes (Est.) P-listed waste (Acutely Hazardous Waste) - To be confirmed by EHSGoverns the stringent accumulation limits and disposal requirements for this type of hazardous waste.[5]

Experimental Protocols

Triple-Rinse Procedure for Empty this compound Containers:

  • Solvent Selection: Choose a solvent in which this compound is readily soluble (e.g., ethanol, methanol, or another solvent approved by your EHS).

  • First Rinse: Add a small amount of the selected solvent to the empty container, ensuring the entire inner surface is wetted. Securely cap and agitate the container.

  • Collection of Rinsate: Pour the solvent rinsate into the designated this compound hazardous waste container.

  • Repeat: Repeat the rinsing process two more times, collecting the rinsate in the hazardous waste container each time.

  • Final Disposal of Container: After the third rinse, allow the container to air dry in a fume hood. Deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.[5][9]

Severibuxine_Disposal_Workflow cluster_lab In the Laboratory cluster_ehs EHS Responsibility A 1. Generation of This compound Waste B 2. Segregate Waste (Solid, Liquid, Sharps) A->B Identify Hazard C 3. Place in Labeled, Compatible Container B->C Use Correct Container D 4. Store in Secondary Containment in SAA C->D Secure Storage E 5. Request EHS Waste Pickup D->E Container Full F 6. EHS Collects Waste from Lab E->F Scheduled Pickup G 7. Transport to Central Accumulation Area F->G Safe Transport H 8. Manifest & Prepare for Off-site Shipment G->H Regulatory Compliance I 9. Final Disposal at Licensed Facility H->I Cradle-to-Grave

Caption: Workflow for the proper disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.